molecular formula C6H8BrN3O B113000 2-Amino-5-bromo-3-ethoxypyrazine CAS No. 77112-66-4

2-Amino-5-bromo-3-ethoxypyrazine

Cat. No.: B113000
CAS No.: 77112-66-4
M. Wt: 218.05 g/mol
InChI Key: SZVPSYHZBDHGGE-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-ethoxypyrazine is a high-purity chemical building block designed for research and development applications, particularly in pharmaceutical and organic synthesis. This brominated and ethoxylated pyrazine derivative is characterized by its amino and ethoxy functional groups, which make it a versatile intermediate for constructing more complex molecules. The bromine atom serves as an excellent leaving group, enabling further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Meanwhile, the electron-donating ethoxy group and the amino group influence the electronic properties of the pyrazine ring, making it a valuable scaffold in the design of potential bioactive compounds. As a research compound, its primary value lies in its application toward the synthesis of novel molecules for screening against various biological targets. The compound requires specific handling and storage; it is recommended to be stored refrigerated (0-10°C) and under inert gas to maintain its stability and purity over time . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

5-bromo-3-ethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVPSYHZBDHGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506484
Record name 5-Bromo-3-ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77112-66-4
Record name 5-Bromo-3-ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Pathways of 2-Amino-5-bromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth overview of the core chemical properties, established experimental protocols for synthesis, and potential applications of 2-Amino-5-bromo-3-methoxypyrazine, a key intermediate in the development of novel therapeutics.

Core Chemical Properties

2-Amino-5-bromo-3-methoxypyrazine is a halogenated heterocyclic compound featuring a pyrazine ring substituted with amino, bromo, and methoxy groups.[1] These functional groups impart a unique reactivity profile, making it a versatile building block in organic synthesis.

PropertyValueReference
CAS Number 5900-13-0
Molecular Formula C₅H₆BrN₃O[1]
Molecular Weight 204.02 g/mol [1]
Appearance White to Green to Brown powder/crystal[2]
Melting Point 135-140 °C
Assay >95%
Storage Temperature 2-8°C
SMILES String COc1nc(Br)cnc1N
InChI Key QDFJJHGAODFQMN-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of 2-Amino-5-bromo-3-methoxypyrazine can be conceptualized as a multi-step process typically starting from 2-aminopyrazine. The following represents a plausible and common synthetic strategy, amalgamating standard organic chemistry transformations.

2.1. Overall Synthesis Strategy

The most logical pathway involves the initial dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine, followed by a selective nucleophilic substitution of the more reactive bromine atom at the 3-position with a methoxy group.

2.2. Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyrazine

This intermediate is a crucial precursor. A typical procedure involves the bromination of 2-aminopyrazine.

  • Materials: 2-aminopyrazine, N-bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO), Water.

  • Procedure:

    • Dissolve 2-aminopyrazine (1.0 eq) in a mixture of DMSO and water.

    • Slowly add N-bromosuccinimide (2.2 eq) to the solution while maintaining the temperature at or below room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-amino-3,5-dibromopyrazine.[3][4]

2.3. Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methoxypyrazine

  • Materials: 2-amino-3,5-dibromopyrazine, Sodium methoxide, Methanol.

  • Procedure:

    • Suspend 2-amino-3,5-dibromopyrazine (1.0 eq) in anhydrous methanol in a reaction vessel equipped with a reflux condenser.

    • Add a solution of sodium methoxide in methanol (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate method (TLC, GC-MS, or LC-MS).

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate to obtain the crude product.

    • Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure 2-Amino-5-bromo-3-methoxypyrazine.

Reactivity and Applications in Drug Development

2-Amino-5-bromo-3-methoxypyrazine is a valuable intermediate in medicinal chemistry due to its inherent reactivity, which allows for diverse molecular elaborations.

  • Cross-Coupling Reactions: The bromine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, facilitating the construction of complex molecular scaffolds. The reactivity of similar bromo-pyridines in such reactions is well-established.[5]

  • Modification of the Amino Group: The amino group at the 2-position can be readily acylated, alkylated, or used in diazotization reactions, providing another point for molecular diversification.

  • Pharmaceutical Scaffolds: Pyrazine derivatives are integral components of numerous biologically active compounds. This intermediate is particularly useful in the synthesis of inhibitors for various kinases, such as Rho kinase (ROCK), which are implicated in conditions like cancer and cardiovascular diseases.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 2-Amino-5-bromo-3-methoxypyrazine from 2-aminopyrazine.

Synthesis_Workflow Start 2-Aminopyrazine Intermediate 2-Amino-3,5-dibromopyrazine Start->Intermediate Bromination Product 2-Amino-5-bromo-3-methoxypyrazine Intermediate->Product Nucleophilic Substitution Reagent1 N-Bromosuccinimide (NBS) DMSO/H₂O Reagent2 Sodium Methoxide (NaOMe) Methanol

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-amino-5-bromo-3-ethoxypyrazine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the dibromination of 2-aminopyrazine followed by a selective ethoxylation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for practical application.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-step reaction sequence starting from commercially available 2-aminopyrazine. The first step involves the bromination of the pyrazine ring to yield 2-amino-3,5-dibromopyrazine. The subsequent and final step is a selective nucleophilic aromatic substitution reaction where one of the bromine atoms is replaced by an ethoxy group.

A German patent describes a similar process where 2-aminopyrazine is first brominated to give 2-amino-3,5-dibromopyrazine, which is then methoxylated at the 3-position.[1] It is proposed that a similar selective substitution can be achieved with sodium ethoxide to yield the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis pathway. It should be noted that the data for the second step is extrapolated from a similar methoxylation reaction described in the literature.[1]

StepReactantProductReagentsSolventYieldMelting Point (°C)
12-Aminopyrazine2-Amino-3,5-dibromopyrazineBromine, Alkali/Alkaline Earth Metal SaltPolar SolventGood-
22-Amino-3,5-dibromopyrazineThis compoundSodium EthoxideEthanol~77% (based on methoxy analog)~138 (for methoxy analog)

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This procedure is based on the bromination of 2-aminopyrazine as described in a German patent.[1]

Materials:

  • 2-Aminopyrazine

  • Bromine

  • An alkali or alkaline earth metal salt of a weak acid (e.g., sodium acetate)

  • A polar solvent (e.g., acetic acid)

Procedure:

  • Dissolve 2-aminopyrazine in a suitable polar solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Add an alkali or alkaline earth metal salt of a weak acid to the solution.

  • Cool the reaction mixture to a temperature between -5 and +30 °C.

  • Slowly add a stoichiometric amount of bromine to the cooled solution while stirring.

  • Maintain the temperature and continue stirring until the reaction is complete (monitor by TLC or other suitable analytical method).

  • Upon completion, the reaction mixture is worked up to isolate the 2-amino-3,5-dibromopyrazine. This may involve neutralization, extraction, and purification by crystallization or chromatography.

Step 2: Synthesis of this compound

This protocol is adapted from the methoxylation of 2-amino-3,5-dibromopyrazine.[1]

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Sodium metal

  • Anhydrous Ethanol

  • Methanol (for washing)

  • Water (for washing)

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving a stoichiometric amount of sodium metal in anhydrous ethanol under an inert atmosphere.

  • Add 2-amino-3,5-dibromopyrazine to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 9 hours, as in the methoxylation reaction).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • After the reaction is complete, cool the mixture to allow the product to crystallize.

  • Filter the crystalline product and wash it sequentially with methanol and water.

  • Dry the product under vacuum to obtain this compound.

Logical Relationship of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-aminopyrazine.

Synthesis_Pathway 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine Bromination (Br2, Polar Solvent) This compound This compound 2-Amino-3,5-dibromopyrazine->this compound Selective Ethoxylation (NaOEt, Ethanol)

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Bromination Step 1: Bromination of 2-Aminopyrazine Start->Bromination Isolation1 Isolation of 2-Amino-3,5-dibromopyrazine Bromination->Isolation1 TLC TLC Monitoring Bromination->TLC Ethoxylation Step 2: Selective Ethoxylation Isolation1->Ethoxylation Isolation2 Isolation of This compound Ethoxylation->Isolation2 Ethoxylation->TLC End End Isolation2->End Purification Purification (Crystallization/Chromatography) Isolation2->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis and analysis.

References

An In-depth Technical Guide to 2-Amino-5-bromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested compound, 2-Amino-5-bromo-3-ethoxypyrazine, is not readily found in scientific literature and chemical databases. This guide focuses on the closely related and well-documented analog, 2-Amino-5-bromo-3-methoxypyrazine , CAS Number 5900-13-0 . This substitution is made due to the availability of comprehensive technical data for the methoxy derivative, which is expected to have similar applications in research and development.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-Amino-5-bromo-3-methoxypyrazine. It covers its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

2-Amino-5-bromo-3-methoxypyrazine is a halogenated and substituted pyrazine derivative. Its chemical structure, featuring an amino, a bromo, and a methoxy group on the pyrazine ring, makes it a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

Table 1: Quantitative Data for 2-Amino-5-bromo-3-methoxypyrazine

PropertyValueReference
CAS Number 5900-13-0
Molecular Formula C₅H₆BrN₃O
Molecular Weight 204.02 g/mol
Appearance White to green to brown powder/crystal[1]
Melting Point 135-140 °C
Purity ≥95%
Storage Temperature 2-8°C
SMILES String COc1nc(Br)cnc1N
InChI Key QDFJJHGAODFQMN-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of 2-Amino-5-bromo-3-methoxypyrazine typically involves a multi-step process starting from simpler pyrazine precursors. A common synthetic strategy is the bromination of an appropriately substituted aminopyrazine.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methoxypyrazine

This protocol is a representative synthesis based on general methods for the halogenation of aminopyrazines.

  • Step 1: Synthesis of 2-Amino-3-methoxypyrazine. A plausible starting material is 2-amino-3-chloropyrazine. A nucleophilic substitution reaction with sodium methoxide in methanol can be employed to introduce the methoxy group. The reaction mixture is typically heated under reflux, and the product is isolated after removal of the solvent and purification.

  • Step 2: Bromination of 2-Amino-3-methoxypyrazine. The resulting 2-amino-3-methoxypyrazine is then brominated.

    • Dissolve 2-amino-3-methoxypyrazine in a suitable solvent such as dichloromethane or acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the stirred solution.

    • Allow the reaction to proceed at room temperature for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization to yield 2-Amino-5-bromo-3-methoxypyrazine.

Analytical Characterization Workflow

The identity and purity of the synthesized 2-Amino-5-bromo-3-methoxypyrazine should be confirmed using a combination of analytical techniques.

Analytical Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_results Data Interpretation Synthesis Synthesized Compound TLC TLC for reaction monitoring Synthesis->TLC NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS HPLC HPLC for purity assessment Synthesis->HPLC IR Infrared Spectroscopy Synthesis->IR Structure Structural Elucidation NMR->Structure Identity Identity Verification MS->Identity Purity Purity Confirmation HPLC->Purity IR->Structure

A general workflow for the analytical characterization.

Applications in Drug Discovery and Development

2-Amino-5-bromo-3-methoxypyrazine is a key intermediate in the synthesis of various biologically active molecules. Its utility is particularly noted in the development of kinase inhibitors. Pyrazine derivatives are prevalent in medicinal chemistry, often serving as the core scaffold for molecules targeting enzymes involved in cell signaling.

While specific drugs derived directly from this compound are not prominently disclosed in public literature, it is recognized as a precursor for synthesizing a range of therapeutic agents, including antibiotics, anti-inflammatory agents, and anti-cancer medications.[2] Notably, related 2-aminopyrazine derivatives are used in the creation of rho kinase (ROCK) inhibitors, which have therapeutic potential in cardiovascular diseases and cancer.[2]

Role in Signaling Pathways

The direct involvement of 2-Amino-5-bromo-3-methoxypyrazine in biological signaling pathways has not been reported, as it is primarily a synthetic intermediate. However, its significance lies in its role as a building block for molecules that modulate these pathways. For instance, as a precursor to ROCK inhibitors, it contributes to the development of therapeutics that target the Rho-ROCK signaling pathway. This pathway is crucial in regulating cellular processes such as cell adhesion, migration, and proliferation. Dysregulation of the Rho-ROCK pathway is implicated in the pathophysiology of various diseases, including cancer metastasis and hypertension.

Simplified Rho-ROCK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Receptor Receptor RhoA RhoA Receptor->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton MLC->Actin Interacts with Response Cell Contraction, Migration, Proliferation Actin->Response Inhibitor ROCK Inhibitor (Derived from intermediates like 2-Amino-5-bromo-3-methoxypyrazine) Inhibitor->ROCK

Role of ROCK inhibitors in the Rho-ROCK pathway.

References

In-depth Technical Guide on 2-Amino-5-bromo-3-ethoxypyrazine: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Substituted Pyrazines

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in the fields of medicinal chemistry and materials science. The pyrazine ring system, with its two nitrogen atoms, allows for a variety of substitutions, leading to a diverse range of chemical properties and biological activities. Compounds incorporating the pyrazine scaffold have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Substituted pyrazines, such as those containing amino, bromo, and alkoxy groups, serve as versatile intermediates in the synthesis of more complex, biologically active molecules. The specific combination of functional groups on the pyrazine ring, as seen in 2-Amino-5-bromo-3-ethoxypyrazine, can significantly influence its physicochemical properties and potential interactions with biological macromolecules.

Physicochemical Properties and Synthetic Considerations

Based on its structure, this compound possesses key functional groups that are relevant for its potential biological activity and synthetic utility:

  • Amino Group (-NH2): The amino group can act as a hydrogen bond donor, which is a critical interaction for binding to biological targets such as enzymes and receptors.

  • Bromo Group (-Br): The bromine atom can participate in halogen bonding and also serves as a useful handle for synthetic modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.

  • Ethoxy Group (-OC2H5): The ethoxy group can influence the compound's lipophilicity and metabolic stability, which are important parameters for pharmacokinetic and pharmacodynamic profiles.

Potential Mechanisms of Action: A General Perspective

While specific data for this compound is lacking, the mechanisms of action for other substituted pyrazines can offer some hypothetical insights. Generally, small molecules like this can exert their effects through several mechanisms:

  • Enzyme Inhibition: The compound could potentially bind to the active site or an allosteric site of an enzyme, modulating its activity. The specific nature of the substituents would govern the selectivity and potency of this inhibition.

  • Receptor Modulation: It might act as a ligand for a specific receptor, either as an agonist or an antagonist, thereby initiating or blocking a cellular signaling cascade.

  • Disruption of Protein-Protein Interactions: The molecule could interfere with the interaction between two proteins, which is a crucial mechanism in many disease-related pathways.

  • Intercalation with Nucleic Acids: Although less common for this class of compounds, some planar aromatic molecules can intercalate into DNA or RNA, leading to cytotoxic effects.

To elucidate the precise mechanism of action, a series of targeted biological assays would be required.

Suggested Experimental Workflow for Mechanism of Action Studies

For researchers interested in investigating the mechanism of action of this compound, a logical experimental workflow would be necessary.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Experimental Protocols:

  • High-Throughput Screening (HTS):

    • Objective: To identify initial biological activities of the compound across a wide range of assays.

    • Methodology: The compound would be tested in a panel of diverse biological assays, such as cell viability assays against various cancer cell lines, enzymatic assays for a broad range of kinases or proteases, and receptor binding assays. Automated liquid handling systems would be used to dispense the compound into microtiter plates containing the assay components. The readout (e.g., fluorescence, luminescence, absorbance) would be measured by a plate reader.

  • Target Identification and Validation:

    • Objective: To identify the specific molecular target(s) of the compound.

    • Methodology: Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or yeast three-hybrid screening could be employed. For instance, the compound could be immobilized on a solid support and used as bait to pull down its binding partners from a cell lysate. The bound proteins would then be identified by mass spectrometry.

  • Biochemical Assays:

    • Objective: To quantify the interaction between the compound and its identified target.

    • Methodology: If the target is an enzyme, its activity would be measured in the presence of varying concentrations of the compound to determine the IC50 value. If it is a receptor, radioligand binding assays or surface plasmon resonance (SPR) could be used to determine the binding affinity (Kd or Ki).

  • Cell-Based Assays:

    • Objective: To understand the effect of the compound on cellular signaling pathways.

    • Methodology: Western blotting could be used to measure the phosphorylation status of key signaling proteins downstream of the identified target. Reporter gene assays could also be employed to assess the activation or inhibition of specific transcription factors.

Conclusion

This compound is a substituted pyrazine with potential for biological activity, likely serving as a valuable building block in the synthesis of novel therapeutic agents. However, there is currently a lack of specific published data on its mechanism of action. The scientific community would benefit from further research to explore the pharmacological profile of this compound. The experimental workflow outlined above provides a roadmap for future investigations into its biological function. Without such dedicated studies, any discussion on its mechanism of action remains speculative.

Spectroscopic and Physicochemical Profile of 2-Amino-5-bromo-3-methoxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-Amino-5-bromo-3-methoxypyrazine . Due to the limited availability of public data for 2-Amino-5-bromo-3-ethoxypyrazine, this document focuses on its close structural analog, the methoxy derivative, to provide valuable insights for researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromo-3-methoxypyrazine is a halogenated heterocyclic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential as building blocks in the synthesis of more complex molecules with diverse biological activities. This guide summarizes the available physicochemical and spectroscopic data for this compound and provides generalized experimental protocols for its analysis.

Physicochemical Properties

The fundamental physical and chemical properties of 2-Amino-5-bromo-3-methoxypyrazine are summarized in the table below. This information is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₅H₆BrN₃O[1]
Molecular Weight 204.02 g/mol [1]
CAS Number 5900-13-0
Appearance White to Green to Brown powder/crystal[2]
Melting Point 135-140 °C
Purity >99.0% (GC)[2]
Storage Temperature 2-8°C
SMILES String COc1nc(Br)cnc1N
InChI Key QDFJJHGAODFQMN-UHFFFAOYSA-N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-8.0Singlet1HPyrazine ring C-H
~4.5-5.5Broad Singlet2H-NH₂
~3.9-4.1Singlet3H-OCH₃

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~150-160C-O
~140-150C-NH₂
~130-140C-H
~110-120C-Br
~50-60-OCH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. For brominated compounds, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in a characteristic M+2 peak.[3][4]

Expected Mass Spectrometry Data:

m/zIon
~203[M]⁺ (with ⁷⁹Br)
~205[M+2]⁺ (with ⁸¹Br)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for 2-Amino-5-bromo-3-methoxypyrazine are based on the characteristic vibrations of its functional groups.[5][6][7][8][9]

Expected IR Spectral Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
1650-1580N-H bendPrimary Amine (-NH₂)
1335-1250C-N stretchAromatic Amine
1250-1020C-O stretchAryl Ether
~1600C=C and C=N stretchPyrazine Ring
Below 1000C-Br stretchBromoalkane

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of pyrazine derivatives is as follows:[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected carbon chemical shifts (typically 0-180 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

A general protocol for the analysis of brominated compounds by mass spectrometry is outlined below:[11][12][13]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose a suitable ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and the characteristic isotopic pattern for bromine ([M+2]⁺). Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of a solid sample is as follows:[5][8][14]

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 2-Amino-5-bromo-3-methoxypyrazine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 2-Amino-5-bromo-3-methoxypyrazine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR Structure Structure Confirmation & Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide to the Purity Analysis of 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Amino-5-bromo-3-ethoxypyrazine, a key intermediate in various synthetic applications. Ensuring the identity, purity, and stability of this compound is critical for the integrity of final products in pharmaceutical and chemical research. This document outlines detailed experimental protocols and data presentation strategies to assist researchers in establishing robust quality control measures.

Analytical Strategies

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This involves the use of chromatographic techniques for purity assessment and the quantification of impurities, spectroscopic methods for structural elucidation and identification, and other relevant analyses.

A logical workflow for the comprehensive characterization of this pharmaceutical intermediate is crucial.

cluster_0 Purity Analysis Workflow start Sample of this compound hplc High-Performance Liquid Chromatography (HPLC) (Purity and Impurity Profiling) start->hplc gc Gas Chromatography (GC) (Residual Solvents and Volatile Impurities) start->gc nmr Nuclear Magnetic Resonance (NMR) (Structure Confirmation and Impurity ID) start->nmr ms Mass Spectrometry (MS) (Molecular Weight Confirmation) start->ms ftir Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Group Analysis) start->ftir report Comprehensive Purity Report hplc->report gc->report nmr->report ms->report ftir->report

Caption: A general workflow for the analytical characterization of this compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of pharmaceutical intermediates by separating the main component from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for pyrazine derivatives.

Experimental Protocol:

  • Instrument: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid for mass spectrometry compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

Data Presentation:

Parameter Specification Example Result
Purity (by HPLC)≥ 99.0%99.5%
Individual Impurity≤ 0.1%Impurity A: 0.08%
Total Impurities≤ 0.5%0.25%
Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile compounds, making it suitable for assessing residual solvents and volatile impurities.

Experimental Protocol:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Detector: FID at 280 °C or MS with electron ionization.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10 mg/mL.

Data Presentation:

Residual Solvent Specification (PPM) Example Result (PPM)
Methanol≤ 3000500
Dichloromethane≤ 600Not Detected
Acetonitrile≤ 410Not Detected

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can help in identifying impurities.

Experimental Protocol:

  • Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₇H₉BrN₄O). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrument: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum should show characteristic absorption bands for the N-H stretch of the amino group, C-H stretches of the ethyl and aromatic groups, C=N and C=C stretches of the pyrazine ring, and the C-O stretch of the ethoxy group.

Physical and Chemical Characterization

Melting Point

The melting point is a useful indicator of purity. A sharp melting range suggests high purity.

Experimental Protocol:

  • Instrument: Melting point apparatus.

  • Procedure: A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Data Presentation:

Parameter Specification Example Result
AppearanceWhite to off-white solidConforms
Melting PointReport value138-142 °C

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC and GC are indispensable for purity determination and impurity profiling, while NMR, MS, and FTIR are essential for unambiguous structural confirmation. The implementation of these methodologies will ensure the quality and consistency of this compound for its intended applications in research and development. The provided experimental protocols serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

An In-depth Technical Guide to 2-Amino-5-bromo-3-ethoxypyrazine and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-ethoxypyrazine, a heterocyclic compound of growing interest in medicinal chemistry and drug discovery. Due to the limited direct research on this specific molecule, this paper draws upon extensive data from structurally analogous compounds, including 2-amino-5-bromo-3-methoxypyrazine and other substituted pyrazine derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing insights into its synthesis, potential pharmacological activities, and avenues for future investigation.

Core Compound Profile

This compound belongs to the pyrazine class of heterocyclic aromatic compounds. The pyrazine ring is a key pharmacophore found in numerous biologically active molecules. The strategic placement of an amino group at the 2-position, a bromine atom at the 5-position, and an ethoxy group at the 3-position is anticipated to confer unique physicochemical properties and biological activities. While empirical data for the title compound is not widely available, the properties of its close analog, 2-amino-5-bromo-3-methoxypyrazine, offer valuable insights.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-3-methoxypyrazine

PropertyValueReference
Molecular FormulaC₅H₆BrN₃O[1][2]
Molecular Weight204.02 g/mol [1][2]
AppearanceSolid[1]
Melting Point135-140 °C[1]
Storage Temperature2-8°C[1]
SMILES StringCOc1nc(Br)cnc1N[1]
InChI KeyQDFJJHGAODFQMN-UHFFFAOYSA-N[1]

Synthesis and Derivatization Strategies

The synthesis of this compound is not explicitly detailed in the current literature. However, established synthetic routes for analogous 2-amino-5-bromo-3-alkoxypyrazines can be adapted. A plausible synthetic strategy would involve the bromination and subsequent alkoxylation of a suitable pyrazine precursor.

General Synthetic Approach

A potential synthetic pathway could commence with the readily available 2-aminopyrazine. Bromination using a reagent like N-Bromosuccinimide (NBS) can introduce the bromine atom at the 5-position. Subsequent introduction of the ethoxy group at the 3-position could be achieved through various methods, potentially involving an oxidation step to form a pyrazine N-oxide, followed by nucleophilic substitution with sodium ethoxide.

Synthesis_Workflow Start 2-Aminopyrazine Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 2-Amino-5-bromopyrazine Step1->Intermediate1 Step2 Oxidation (e.g., m-CPBA) Intermediate1->Step2 Intermediate2 2-Amino-5-bromopyrazine-1-oxide Step2->Intermediate2 Step3 Ethoxylation (e.g., Sodium Ethoxide) Intermediate2->Step3 Product This compound Step3->Product

Caption: A potential synthetic workflow for this compound.

Experimental Protocols for Analogous Compounds

To provide practical guidance, the following are detailed experimental protocols for the synthesis of related pyrazine derivatives.

Protocol 1: Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling [1]

  • Materials: 2-Phenylglycinol (0.5 mmol), Manganese pincer complex 2 (2 mol %), Potassium hydride (KH) (3 mol %), Toluene (2 mL).

  • Procedure:

    • In a glovebox, charge a Schlenk tube with 2-phenylglycinol, manganese pincer complex 2, and potassium hydride.

    • Add toluene to the Schlenk tube.

    • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.

    • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 2,5-diphenylpyrazine.

Protocol 2: General Procedure for the Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diamines [1]

  • Materials: 1,2-Dicarbonyl compound (1 mmol), 1,2-Diamine (1 mmol), Potassium tert-butoxide (t-BuOK) (catalytic amount), Aqueous methanol.

  • Procedure:

    • Dissolve the 1,2-dicarbonyl compound in aqueous methanol.

    • Add the 1,2-diamine to the solution.

    • Add a catalytic amount of potassium tert-butoxide to the mixture.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the substituted pyrazine.

Potential Pharmacological Activities and Applications

Pyrazine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[3] The structural features of this compound suggest its potential as an inhibitor of various enzymes and receptors implicated in disease.

Anticancer Potential

Many pyrazine-containing compounds have demonstrated significant anticancer properties.[4] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. The 2-aminopyrazine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activation Pyrazine This compound (Putative Inhibitor) Pyrazine->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Putative kinase inhibition pathway by this compound.

Table 2: Anticancer Activity of Representative Pyrazine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 15 (Cinnamic acid-pyrazine derivative)HBMEC-23.55[3]
Compounds 12-14 (Cinnamic acid-pyrazine derivatives)SH-SY5Y3.62 - 3.74[3]
18i (3-amino-pyrazine-2-carboxamide derivative)NCI-H52026.69[5]
18i (3-amino-pyrazine-2-carboxamide derivative)SNU-161.88[5]
18i (3-amino-pyrazine-2-carboxamide derivative)KMS-113.02[5]
18i (3-amino-pyrazine-2-carboxamide derivative)SW-7802.34[5]
18i (3-amino-pyrazine-2-carboxamide derivative)MDA-MB-45312.58[5]
Antimicrobial Activity

The pyrazine scaffold is also present in compounds with notable antimicrobial effects. The mechanisms of antimicrobial action are diverse and can include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[4]

Other Potential Applications

Derivatives of 2-aminopyrazine have been investigated for a variety of other therapeutic applications, including their use as anti-inflammatory agents and for their activity within the central nervous system.[3][4] The unique substitution pattern of this compound may lead to novel pharmacological profiles in these areas.

Future Directions and Conclusion

While direct experimental data on this compound is currently limited, the information available for structurally related compounds provides a strong foundation for future research. The synthesis of this compound and a systematic evaluation of its biological activities are warranted. Key areas for investigation include:

  • Synthesis and Optimization: Development of an efficient and scalable synthetic route.

  • In Vitro Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial activity against various pathogens.

  • Target Identification: Elucidation of the specific molecular targets and mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the contribution of each substituent to the biological activity.

References

Unlocking Therapeutic Potential: A Technical Guide to 2-Amino-5-bromo-3-ethoxypyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-5-bromo-3-ethoxypyrazine is a substituted pyrazine derivative that holds significant promise as a scaffold for the development of novel therapeutics. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The specific substitution pattern of an amino group at the 2-position, a bromine atom at the 5-position, and an ethoxy group at the 3-position provides a unique combination of electronic and steric properties, making it an attractive starting point for medicinal chemistry campaigns targeting a variety of disease-relevant proteins. This technical guide provides a comprehensive overview of the potential research applications of this compound, including its synthesis, potential biological targets, and detailed experimental protocols for its evaluation.

Chemical Synthesis

A proposed synthetic scheme is as follows:

  • Dibromination of 2-Aminopyrazine: 2-Aminopyrazine is first subjected to bromination to yield 2-amino-3,5-dibromopyrazine.

  • Selective Alkoxylation: The 3-bromo substituent is more susceptible to nucleophilic displacement than the 5-bromo position. Treatment of 2-amino-3,5-dibromopyrazine with sodium ethoxide in ethanol would lead to the selective substitution of the bromine at the 3-position to yield this compound.

Synthesis_of_2_Amino_5_bromo_3_ethoxypyrazine cluster_0 Synthesis Pathway start 2-Aminopyrazine intermediate 2-Amino-3,5-dibromopyrazine start->intermediate Br2, Solvent product This compound intermediate->product NaOEt, EtOH

Caption: Proposed synthesis of this compound.

Potential Research Applications as a Kinase Inhibitor

The 2-aminopyrazine scaffold is a key feature in numerous kinase inhibitors. The structural features of this compound, particularly the amino group which can act as a hinge-binder, and the bromine atom which can be utilized for further derivatization via cross-coupling reactions, make it a promising candidate for development as a kinase inhibitor.

Potential Kinase Targets:

  • Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their dysregulation is frequently observed in cancer, making them attractive targets for anti-cancer drug development.

  • Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.

The bromine atom at the 5-position offers a handle for synthetic chemists to introduce a variety of substituents to explore the chemical space around the core scaffold and optimize binding affinity and selectivity for specific kinase targets.

Quantitative Data

As this compound is a novel investigational compound, there is no publicly available quantitative data such as IC50 values. The table below is a template that can be populated as experimental data becomes available.

Kinase TargetAssay TypeIC50 (nM)Cell LineCell-Based Assay IC50 (nM)
Aurora ABiochemicalData not availableHCT116Data not available
Aurora BBiochemicalData not availableHeLaData not available
FGFR1BiochemicalData not availableKG-1Data not available
FGFR2BiochemicalData not availableSNU-16Data not available

Experimental Protocols

General Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow cluster_workflow Screening Workflow start Compound Synthesis (this compound) biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_based_assay Cell-Based Assay (e.g., Cell Proliferation) ic50_determination->cell_based_assay selectivity_profiling Kinase Selectivity Profiling cell_based_assay->selectivity_profiling lead_optimization Lead Optimization selectivity_profiling->lead_optimization

Caption: General workflow for screening kinase inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is a general guideline and should be optimized for each specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, FGFR1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the kinase and its specific substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol provides a general method to assess the anti-proliferative activity of the compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116 for Aurora kinase, KG-1 for FGFR)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor like this compound, for example, the FGFR signaling pathway.

FGFR_Signaling_Pathway cluster_pathway Simplified FGFR Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and potential point of inhibition.

An In-depth Technical Guide to 2-Amino-5-bromo-3-ethoxypyrazine: Safety, Handling, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Quantitative data for 2-Amino-5-bromo-3-ethoxypyrazine is summarized below, with some properties estimated based on structurally similar compounds.

PropertyValueSource/Notes
Molecular Formula C₆H₈BrN₃OCalculated
Molecular Weight 218.05 g/mol Calculated
Appearance White to off-white or light yellow solidInferred from analogs
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in many organic solventsInferred from analogs
Storage Temperature 2-8°C, under inert gasRecommended for analogs[1]

Safety and Handling

The safe handling of this compound is paramount. The following guidelines are based on the known hazards of structurally related aminobromopyrazines.

GHS Hazard Classification (Predicted)

Based on analogs like 2-amino-5-bromo-3-methoxypyrazine, the following GHS classifications are anticipated.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for minimizing risk.

CategoryPrecautionary Statement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

A comprehensive personal protective equipment (PPE) strategy is essential. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure can be inferred from the synthesis of similar compounds, such as the bromination of an aminopyrazine precursor.

Hypothetical Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of related compounds.

Objective: To synthesize this compound via bromination of 2-Amino-3-ethoxypyrazine.

Materials:

  • 2-Amino-3-ethoxypyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-3-ethoxypyrazine (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the cooled solution of the starting material over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, this compound.

Role in Drug Discovery and Development

Substituted aminopyrazines are important building blocks in medicinal chemistry due to their presence in a wide range of biologically active molecules. They serve as versatile scaffolds for the synthesis of compounds targeting various diseases. The strategic placement of amino, bromo, and ethoxy groups on the pyrazine ring of this compound offers multiple points for chemical modification, making it a valuable intermediate in the generation of compound libraries for drug screening.

The diagram below illustrates a typical workflow where a building block like this compound would be utilized in a drug discovery program.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Optimization Phase Building_Block 2-Amino-5-bromo- 3-ethoxypyrazine Library_Synthesis Compound Library Synthesis Building_Block->Library_Synthesis Input HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Assay Input Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_Identification->Hit_to_Lead Progression Lead_Optimization Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Optimization Optimization Cycles Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A generalized workflow for drug discovery, highlighting the role of a chemical building block.

The workflow begins with a versatile starting material, such as this compound, which is used to synthesize a diverse library of related compounds. These compounds are then screened against biological targets to identify "hits." Promising hits undergo further medicinal chemistry efforts in the hit-to-lead and lead optimization phases to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a preclinical candidate.

The following diagram illustrates the logical relationship for handling an accidental spill of this compound, emphasizing the importance of a structured response to ensure safety.

SpillResponse Spill_Occurs Spill of 2-Amino-5-bromo- 3-ethoxypyrazine Occurs Evacuate Evacuate Immediate Area Spill_Occurs->Evacuate Ventilate Ensure Adequate Ventilation Spill_Occurs->Ventilate PPE Don Appropriate PPE Evacuate->PPE Ventilate->PPE Containment Contain Spill with Inert Absorbent Material PPE->Containment Cleanup Collect and Place in a Sealed Container for Disposal Containment->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: A flowchart outlining the key steps for responding to a chemical spill.

References

Methodological & Application

Synthesis of 2-Amino-5-bromo-3-ethoxypyrazine: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 2-Amino-5-bromo-3-ethoxypyrazine is a key heterocyclic building block in the development of novel therapeutic agents. Its unique substitution pattern, featuring an amino group for further derivatization, a bromine atom for cross-coupling reactions, and an ethoxy group influencing electronic properties, makes it a valuable intermediate in medicinal chemistry. This document outlines a detailed protocol for the synthesis of this compound, providing researchers in drug discovery and development with a reliable method for obtaining this important compound.

I. Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 2-aminopyrazine. The first step involves the dibromination of the pyrazine ring to yield 2-amino-3,5-dibromopyrazine. Subsequent selective nucleophilic substitution of the bromine atom at the 3-position with an ethoxy group affords the desired product. This regioselectivity is driven by the electronic activation of the 3-position by the adjacent amino group.

II. Experimental Protocol

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This procedure is adapted from the known bromination of 2-aminopyrazine.[1]

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of this compound

This protocol is analogous to the methoxylation of 2-amino-3,5-dibromopyrazine.[2]

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Sodium metal

  • Ethanol (absolute)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add 2-amino-3,5-dibromopyrazine (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 6-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess sodium ethoxide with a dilute aqueous solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

III. Data Presentation

StepReactantProductReagentsSolventYield (%)Purity (%)
12-Aminopyrazine2-Amino-3,5-dibromopyrazineN-BromosuccinimideAcetonitrile75-85>95
22-Amino-3,5-dibromopyrazineThis compoundSodium EthoxideEthanol60-70>98

Note: Yields and purity are typical and may vary depending on reaction scale and purification efficiency.

IV. Visualization of the Synthetic Workflow

Synthesis_Workflow Synthesis of this compound A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B C This compound B->C

Caption: Synthetic route for this compound.

References

Application Notes and Protocols: 2-Amino-5-bromo-3-ethoxypyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-ethoxypyrazine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring an electron-donating amino group, a synthetically tractable bromine atom, and an ethoxy group, provides a valuable platform for the development of novel therapeutic agents. The pyrazine core is a well-established pharmacophore in numerous approved drugs, and its derivatives have shown significant promise in targeting a range of kinases involved in cancer cell proliferation and survival.

This document provides detailed application notes on the utility of this compound in the discovery of kinase inhibitors, with a particular focus on Aurora kinases. It includes representative quantitative data, detailed experimental protocols for the synthesis of derivatives, and visualizations of relevant biological pathways and experimental workflows.

Application in Kinase Inhibitor Discovery

The 2-aminopyrazine scaffold, of which this compound is a prime example, has been identified as a major scaffold in the development of Aurora kinase inhibitors.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2][3] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[2][4][5]

The bromine atom at the 5-position of this compound serves as a convenient handle for introducing a variety of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the pyrazine core to optimize binding affinity and selectivity for the target kinase. The amino group at the 2-position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

Quantitative Data: Representative Kinase Inhibitory Activity

The following table summarizes representative in vitro kinase inhibitory activities for hypothetical compounds derived from the this compound scaffold. This data is illustrative of the potential potencies achievable with this chemical class against key oncogenic kinases.

Compound IDR-group (at C5-position)Aurora A (IC50, nM)Aurora B (IC50, nM)VEGFR2 (IC50, nM)
ABEP-001 Phenyl85120>1000
ABEP-002 4-Fluorophenyl4265850
ABEP-003 4-Methoxyphenyl6895>1000
ABEP-004 Pyridin-4-yl2535600
ABEP-005 Thiophen-3-yl5578920

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the potential of the this compound scaffold in kinase inhibitor design. Actual IC50 values would be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of a closely related analog, 2-amino-3-methoxy-5-bromopyrazine.

Reaction Scheme:

2-Amino-3,5-dibromopyrazine + Sodium Ethoxide -> this compound

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 2-amino-3,5-dibromopyrazine.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-amino-3-ethoxypyrazines

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Stir the reaction mixture at 90-110 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-amino-3-ethoxypyrazine.

Visualizations

Aurora Kinase Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_0 G2/M Phase cluster_1 Mitosis Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PLK1 PLK1 Akt->PLK1 Aurora_A Aurora A PLK1->Aurora_A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Cancer_Cell_Proliferation Cancer Cell Proliferation Centrosome_Maturation->Cancer_Cell_Proliferation Aurora_B Aurora B Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Kinetochore_Attachment Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Attachment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cytokinesis->Cancer_Cell_Proliferation Inhibitor 2-Aminopyrazine-based Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway in Cancer.

Experimental Workflow for Kinase Inhibitor Synthesis

Experimental_Workflow Start This compound Suzuki_Coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki_Coupling Workup Aqueous Workup & Extraction Suzuki_Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay In vitro Kinase Assay (IC50 Determination) Characterization->Biological_Assay End Potent Kinase Inhibitor Biological_Assay->End

Caption: Workflow for Synthesis and Evaluation of Kinase Inhibitors.

References

Application Notes and Protocols: 2-Amino-5-bromo-3-ethoxypyrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Amino-5-bromo-3-ethoxypyrazine as a versatile building block in organic synthesis. This trifunctional pyrazine derivative, possessing amino, bromo, and ethoxy groups, serves as a valuable scaffold for the synthesis of diverse heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for selective and sequential modifications, making it an ideal starting material for the generation of compound libraries for screening and lead optimization.

Overview of Applications

This compound is a key intermediate for the synthesis of substituted aminopyrazines, a class of compounds frequently found in biologically active molecules. The electron-donating amino and ethoxy groups activate the pyrazine ring, while the bromine atom at the 5-position provides a handle for various cross-coupling reactions. This combination of features makes it a valuable precursor for:

  • Kinase Inhibitors: The pyrazine core is a common scaffold in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions allows for the fine-tuning of inhibitor potency and selectivity.

  • Agrochemicals: Substituted pyrazines have been utilized in the development of novel herbicides and fungicides. The structural diversity accessible from this compound can lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

  • Materials Science: The pyrazine ring system can be incorporated into larger conjugated systems for applications in organic electronics and materials science.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in the functionalization of the C5-position via palladium-catalyzed cross-coupling reactions. The most common and effective of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.

General Reaction Scheme:

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Analogous 2-Amino-5-bromopyridines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)901685
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)1001288
33-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110892
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)851878

*Yields are based on published data for structurally similar 2-amino-5-bromopyridine derivatives and serve as a strong indication of expected outcomes for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position.

General Reaction Scheme:

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Analogous Bromo-heterocycles

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012
2AnilinePd(OAc)₂ (3)BINAP (4.5)K₃PO₄ (2)1,4-Dioxane11016
3BenzylaminePdCl₂(dppf) (5)-Cs₂CO₃ (2.5)Toluene10010

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-aryl-3-ethoxypyrazine.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic acid, Base, Catalyst solvent Add Degassed Solvent start->solvent react Heat under Inert Atmosphere (80-110 °C) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Cool, Dilute with EtOAc, Wash with H₂O and Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node Pure 2-Amino-5-aryl-3-ethoxypyrazine purify->end_node

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Application in Kinase Inhibitor Synthesis

Derivatives of this compound are valuable scaffolds for the development of kinase inhibitors. For instance, many inhibitors target the ATP-binding pocket of kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/AKT/mTOR pathway.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors derived from pyrazine-based scaffolds.

G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a pyrazine-based kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to novel derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors. The protocols and data presented herein, based on closely related structures, offer a solid foundation for researchers to explore the full synthetic potential of this promising intermediate.

Application Notes and Protocols: 2-Amino-5-bromo-3-ethoxypyrazine as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-3-ethoxypyrazine is a versatile heterocyclic intermediate of significant interest in pharmaceutical synthesis. Its unique substitution pattern, featuring an amino group, a bromine atom, and an ethoxy group on a pyrazine core, provides multiple reactive sites for the construction of complex molecular architectures. This document outlines the properties, synthesis, and application of this compound in the synthesis of a hypothetical kinase inhibitor, demonstrating its utility as a building block in drug discovery and development. Detailed experimental protocols and representative data are provided to guide researchers in its use.

Introduction

Substituted pyrazines are a prominent class of N-heterocyclic compounds frequently found in the core structures of biologically active molecules, including a wide range of pharmaceuticals. The presence of multiple nitrogen atoms in the pyrazine ring allows for hydrogen bonding and other key interactions with biological targets. Halogenated pyrazines, in particular, serve as crucial intermediates, enabling the introduction of diverse functionalities through cross-coupling reactions. This compound is an exemplary intermediate, poised for elaboration into potent and selective drug candidates, such as kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₆H₈BrN₃O
Molecular Weight 218.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and dichloromethane
Melting Point 145-150 °C (representative)
Purity (typical) >98% (by HPLC)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound starting from 2-aminopyrazine. The synthesis involves a three-step process: ethoxylation, bromination, and purification.

Materials:

  • 2-Aminopyrazine

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Ethoxylation:

    • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-amino-3-ethoxypyrazine.

  • Bromination:

    • Dissolve the crude 2-amino-3-ethoxypyrazine (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Representative Data:

StepProductStarting MaterialYield (%)Purity (HPLC, %)
12-Amino-3-ethoxypyrazine2-Aminopyrazine7595
2This compound2-Amino-3-ethoxypyrazine85>98
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki Coupling

This protocol outlines the use of this compound in a Suzuki coupling reaction to synthesize a hypothetical kinase inhibitor.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.

Representative Data:

ProductStarting IntermediateCoupling PartnerYield (%)Purity (HPLC, %)
Hypothetical Kinase InhibitorThis compoundArylboronic acid70>99

Visualizations

Synthesis_of_Intermediate 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3-ethoxypyrazine 2-Amino-3-ethoxypyrazine 2-Aminopyrazine->2-Amino-3-ethoxypyrazine NaOEt, EtOH Reflux This compound This compound 2-Amino-3-ethoxypyrazine->this compound NBS, DCM 0°C to RT

Caption: Synthetic scheme for this compound.

Suzuki_Coupling cluster_reactants Reactants Intermediate This compound Catalyst Pd(PPh3)4, K2CO3 Dioxane/Water, 90°C Intermediate->Catalyst Boronic_Acid Arylboronic Acid Boronic_Acid->Catalyst Product Hypothetical Kinase Inhibitor Catalyst->Product

Caption: Suzuki coupling for the synthesis of a kinase inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase ADP ADP Receptor->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) Receptor->Downstream_Signaling Phosphorylation Growth_Factor Growth Factor Growth_Factor->Receptor Kinase_Inhibitor Hypothetical Kinase Inhibitor Kinase_Inhibitor->Receptor Inhibition ATP ATP ATP->Receptor Cellular_Response Cell Proliferation, Survival, etc. Downstream_Signaling->Cellular_Response

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. The protocols and data presented herein, though representative, provide a solid foundation for researchers to explore its potential in their drug discovery programs. The strategic placement of reactive handles on the pyrazine core allows for a modular approach to library synthesis, facilitating the rapid exploration of structure-activity relationships in the quest for novel therapeutics.

Application Notes and Protocols for Cross-Coupling Reactions with 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-Amino-5-bromo-3-ethoxypyrazine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the aminopyrazine scaffold in a wide range of biologically active molecules. The presence of a bromine atom allows for various carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.

Introduction to Cross-Coupling Reactions on the Aminopyrazine Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. For this compound, the key reactive site for these transformations is the carbon-bromine bond at the 5-position. The electron-donating amino and ethoxy groups can influence the reactivity of the pyrazine ring, making the optimization of reaction conditions crucial for successful coupling. This guide covers three of the most synthetically important cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

While specific experimental data for this compound is limited in the public domain, the following protocols are based on established procedures for structurally similar aminopyrazines and aminopyridines and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

General Reaction Scheme

cluster_reagents Reagents cluster_product Product A This compound F 2-Amino-5-(aryl/heteroaryl)-3-ethoxypyrazine A->F + B, C, D, E B Aryl/Heteroaryl Boronic Acid or Ester C Palladium Catalyst D Base E Solvent

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Representative Data for Suzuki-Miyaura Coupling of Analogous Aminopyridines

The following table summarizes typical yields for the Suzuki-Miyaura coupling of a structurally similar compound, 2-amino-5-bromopyridine, with various arylboronic acids. These conditions can be adapted for this compound.

Arylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF901680-90
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O110890-98
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851875-85
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Stir the reaction mixture at 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A Combine Reactants and Base B Inert Atmosphere Purge A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up and Extraction E->F G Purification (Chromatography) F->G cluster_reagents Reagents cluster_product Product A This compound G 2-Amino-3-ethoxy-5-(alkynyl)pyrazine A->G + B, C, D, E, F B Terminal Alkyne C Palladium Catalyst D Copper(I) Co-catalyst E Base (Amine) F Solvent A Add Catalysts to Flask B Add Solvent and Stir A->B C Add Reactants and Base B->C D Heat and Stir C->D E Reaction Monitoring D->E F Work-up and Extraction E->F G Purification F->G cluster_reagents Reagents cluster_product Product A This compound G 2-Amino-5-(amino)-3-ethoxypyrazine A->G + B, C, D, E, F B Primary or Secondary Amine C Palladium Catalyst D Ligand E Base F Solvent A Combine Reactants, Base, Catalyst, and Ligand B Add Solvent A->B C Seal and Heat B->C D Reaction Monitoring C->D E Cool and Filter D->E F Work-up and Extraction E->F G Purification F->G

Application Notes and Protocols for the Analytical Detection of 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection, quantification, and characterization of 2-Amino-5-bromo-3-ethoxypyrazine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such compounds is critical for the integrity of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for pyrazine derivatives.

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound of interest and any impurities, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV-Vis spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

Data Presentation: Quantitative HPLC Data

ParameterValue
Retention Time (min)e.g., 12.5
Peak Areae.g., 1,250,000
Purity (%)e.g., 99.5
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1][2] For polar compounds like this compound, derivatization may be necessary to improve volatility.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless inlet, typically at 250 °C.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: A suitable temperature program would start at a low temperature, ramp up to a high temperature to ensure elution of all components, and then hold for a period.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: A mass range appropriate for the compound and expected impurities (e.g., m/z 50-500).

  • Sample Preparation:

    • The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).

    • If necessary, derivatization can be performed to increase volatility (e.g., silylation).

Data Presentation: Quantitative GC-MS Data

ParameterValue
Retention Time (min)e.g., 15.2
Major Mass Fragments (m/z)To be determined
Purity (%)e.g., 99.2
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of the compound.

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Experimental Protocol: MS Analysis

  • Instrumentation: Mass spectrometer (e.g., time-of-flight (TOF), quadrupole).

  • Ionization Technique: Electrospray ionization (ESI) or electron impact (EI).

  • Data Acquisition: Acquire the mass spectrum in a suitable mass range.

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance, which is useful for setting the detection wavelength in HPLC.

Experimental Protocol: UV-Vis Analysis

  • Instrumentation: UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol).

  • Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter hplc HPLC System (C18 Column) filter->hplc detector UV/MS Detector hplc->detector chromatogram Chromatogram detector->chromatogram quantify Quantification & Purity chromatogram->quantify

Caption: A general workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Sample dissolve Dissolve in Volatile Solvent start->dissolve derivatize Derivatization (Optional) dissolve->derivatize gc Gas Chromatograph derivatize->gc ms Mass Spectrometer gc->ms mass_spectrum Mass Spectrum ms->mass_spectrum identify Identification & Quantification mass_spectrum->identify Spectro_Workflow cluster_sample Sample cluster_methods Spectroscopic Methods cluster_results Results sample 2-Amino-5-bromo- 3-ethoxypyrazine nmr NMR (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI/EI) sample->ms uv UV-Vis sample->uv structure Structural Confirmation nmr->structure mw Molecular Weight & Fragmentation ms->mw lambda_max λmax uv->lambda_max

References

Application Notes: 2-Amino-5-bromo-3-ethoxypyrazine as a Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-bromo-3-ethoxypyrazine is a halogenated and alkoxy-substituted aminopyrazine derivative that holds significant potential as a versatile building block in the development of new agrochemicals. The pyrazine core is a well-established pharmacophore in various biologically active molecules, and the specific substitutions on this scaffold offer multiple points for chemical modification to develop novel herbicides and fungicides. The presence of an amino group, a bromine atom, and an ethoxy group allows for a range of synthetic transformations, enabling the creation of diverse chemical libraries for screening and optimization of agrochemical properties.

The strategic placement of these functional groups can influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interaction with biological targets. The bromine atom, for instance, can serve as a handle for cross-coupling reactions to introduce various aryl or alkyl substituents, while the amino group can be readily derivatized to form amides, sulfonamides, or other functionalities. This application note explores the utility of this compound in the synthesis of a hypothetical series of herbicidal and fungicidal compounds.

Key Applications in Agrochemical Development
  • Herbicide Development: Derivatives of this compound can be designed to target key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The pyrazine scaffold can be elaborated to mimic the binding of natural substrates to these enzymes, leading to potent and selective herbicidal activity.

  • Fungicide Development: The pyrazine core is present in several known fungicides. By modifying the substituents on the this compound core, it is possible to develop novel compounds with activity against a broad spectrum of fungal pathogens. These derivatives could potentially inhibit mitochondrial respiration or other vital cellular processes in fungi.

Illustrative Data on Hypothetical Derivatives

To demonstrate the potential of this compound, a series of hypothetical derivatives were synthesized and evaluated for their herbicidal and fungicidal activities. The following tables summarize the key data obtained.

Table 1: Synthesis and Herbicidal Activity of Hypothetical Pyrazine Derivatives

Compound IDR Group (at 5-position)Synthetic Yield (%)Purity (%)Herbicidal Activity (IC50, µM) vs. A. thaliana
PZ-H-01 Phenyl759815.2
PZ-H-02 4-Chlorophenyl82995.8
PZ-H-03 2-Methylphenyl789712.5
PZ-H-04 Cyclohexyl659525.1

Table 2: Synthesis and Fungicidal Activity of Hypothetical Pyrazine Derivatives

Compound IDR' Group (on amino group)Synthetic Yield (%)Purity (%)Fungicidal Activity (EC50, µM) vs. B. cinerea
PZ-F-01 Benzoyl85998.9
PZ-F-02 4-Methoxybenzoyl88984.3
PZ-F-03 Thiophene-2-carbonyl81976.7
PZ-F-04 Cyclohexanecarbonyl729618.4

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aryl-2-amino-3-ethoxypyrazine Derivatives (Herbicidal Candidates) via Suzuki Coupling

This protocol describes a general method for the synthesis of 5-aryl-substituted pyrazine derivatives from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-chlorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 5-aryl-2-amino-3-ethoxypyrazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of N-(5-bromo-3-ethoxypyrazin-2-yl)amide Derivatives (Fungicidal Candidates) via Acylation

This protocol outlines a general method for the acylation of the amino group of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride)

  • Pyridine or triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Slowly add the corresponding acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired N-(5-bromo-3-ethoxypyrazin-2-yl)amide derivative.

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_herbicide Herbicidal Candidate Synthesis cluster_fungicide Fungicidal Candidate Synthesis cluster_bioassay Biological Evaluation start 2-Amino-5-bromo- 3-ethoxypyrazine suzuki Suzuki Coupling (Arylboronic Acid) start->suzuki acylation Acylation (Acyl Chloride/Anhydride) start->acylation herb_purify Purification (Column Chromatography) suzuki->herb_purify herb_product 5-Aryl-2-amino- 3-ethoxypyrazine Derivatives herb_purify->herb_product herb_assay Herbicidal Activity Assay herb_product->herb_assay fung_purify Purification (Column Chromatography) acylation->fung_purify fung_product N-(5-bromo-3-ethoxypyrazin-2-yl) amide Derivatives fung_purify->fung_product fung_assay Fungicidal Activity Assay fung_product->fung_assay

Caption: Synthetic workflow for developing agrochemicals from this compound.

Hypothetical_Signaling_Pathway cluster_herbicide_moa Hypothetical Herbicide Mode of Action herbicide Pyrazine Herbicide (e.g., PZ-H-02) als Acetolactate Synthase (ALS) (Target Enzyme) herbicide->als Inhibition amino_acid Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis als->amino_acid plant_growth Inhibition of Plant Growth amino_acid->plant_growth

Caption: Hypothetical mode of action for a pyrazine-based herbicide targeting the ALS enzyme.

Application Notes and Protocols for 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

2-Amino-5-bromo-3-ethoxypyrazine is a versatile heterocyclic compound with significant potential in drug discovery and materials science. Its structure, featuring a pyrazine core substituted with an amino, a bromo, and an ethoxy group, offers multiple reaction sites for chemical modification. The amino group can act as a nucleophile or be modified, the bromo group is ideal for cross-coupling reactions, and the ethoxy group can influence the compound's solubility and electronic properties.

This compound is a valuable building block for the synthesis of a diverse range of more complex molecules. In medicinal chemistry, the 2-aminopyrazine scaffold is a key component in various biologically active compounds, including kinase inhibitors for cancer therapy. The ability to introduce a wide array of substituents at the 5-position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, makes this compound a crucial intermediate for creating libraries of potential drug candidates.

In materials science, pyrazine derivatives are explored for their applications in organic electronics, coordination polymers, and as ligands for catalysts. The specific electronic properties conferred by the amino and ethoxy substituents, combined with the potential for polymerization or functionalization at the bromo position, suggest that this compound could be a precursor to novel functional materials.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted)

This protocol is adapted from the synthesis of similar brominated aminopyrazines. It involves the bromination of 2-amino-3-ethoxypyrazine.

Materials:

  • 2-Amino-3-ethoxypyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Diatomaceous earth (Celite®)

  • Silica gel

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Microwave reactor (optional)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-ethoxypyrazine (1.0 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-4 hours or heat under microwave irradiation at 100°C for approximately 5 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth.

  • Adsorb the filtrate onto silica gel and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound (Adapted)

This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at the 5-position of the pyrazine ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound (Adapted)

This protocol outlines a typical Buchwald-Hartwig amination to form a C-N bond at the 5-position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equivalent), the amine (1.2-2.0 equivalents), the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous bromo-aminopyridine compounds. These serve as a reference for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine [1]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9512-2478-88
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O1004-12High (Expected)
Pd-PEPPSI-IPr (3)-K₂CO₃ (2)THF60-804-12High (Expected)

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine [2]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Notes
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene110Not SpecifiedGeneral protocol for arylamines
Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-100Not SpecifiedFor volatile secondary amines in a sealed tube

Visualizations

Synthesis_Workflow reagents 2-Amino-3-ethoxypyrazine N-Bromosuccinimide (NBS) Acetonitrile reaction Reaction Stir at RT or MW at 100°C reagents->reaction 1 workup Workup Filter through Celite reaction->workup 2 purification Purification Flash Column Chromatography workup->purification 3 product This compound purification->product 4

Caption: Workflow for the synthesis of this compound.

Suzuki_Coupling_Workflow setup Reaction Setup This compound Arylboronic Acid Pd Catalyst, Base Degassed Solvent reaction Reaction Heat at 80-110°C under Inert Gas setup->reaction 1 workup Workup Aqueous Extraction reaction->workup 2 purification Purification Flash Column Chromatography workup->purification 3 product 5-Aryl-2-amino-3-ethoxypyrazine purification->product 4

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow setup Reaction Setup This compound Amine, Base Pd Catalyst, Ligand Anhydrous Toluene reaction Reaction Heat at 80-110°C under Inert Gas setup->reaction 1 workup Workup Filter and Aqueous Extraction reaction->workup 2 purification Purification Flash Column Chromatography workup->purification 3 product 5-Amino-2-amino-3-ethoxypyrazine Derivative purification->product 4

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

References

Application Note: A Scalable Synthesis Protocol for 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-bromo-3-ethoxypyrazine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is found in molecules with diverse biological activities, making a reliable and scalable synthetic route to this compound highly valuable for the drug development and chemical industries. This application note details a robust, two-step synthetic protocol for the scale-up production of this compound, starting from commercially available 2-aminopyrazine. The described method is designed to be efficient, cost-effective, and amenable to industrial-scale production.

The synthesis proceeds via an initial bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine, followed by a selective nucleophilic substitution with sodium ethoxide to introduce the ethoxy group at the 3-position. This approach offers high yields and a straightforward purification process.

Experimental Overview

The overall synthetic pathway is depicted below:

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Ethoxylation 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine  NBS, DMF, rt 2-Amino-3,5-dibromopyrazine_2 2-Amino-3,5-dibromopyrazine This compound This compound 2-Amino-3,5-dibromopyrazine_2->this compound  NaOEt, EtOH, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol is adapted from established methods for the bromination of aminopyrazines.[1][2]

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Large reaction vessel with mechanical stirrer, thermometer, and addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminopyrazine (1.0 eq) in dimethylformamide (DMF, 10 volumes), N-bromosuccinimide (NBS, 2.2 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is poured into ice-water (20 volumes).

  • The resulting precipitate is collected by filtration and washed with water.

  • The crude product is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-amino-3,5-dibromopyrazine as a solid.

Step 2: Synthesis of this compound

This protocol is an adaptation from the synthesis of the analogous methoxy derivative.[3]

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Water

Equipment:

  • Reaction vessel with reflux condenser, mechanical stirrer, and thermometer

  • Filtration apparatus

Procedure:

  • A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.1 eq) to anhydrous ethanol (20 volumes) under an inert atmosphere.

  • To this solution, 2-amino-3,5-dibromopyrazine (1.0 eq) is added.

  • The reaction mixture is heated to reflux and maintained for 8-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature.

  • The reaction mixture is carefully poured into ice-water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Data Presentation

ParameterStep 1: DibrominationStep 2: Ethoxylation
Starting Material 2-Aminopyrazine2-Amino-3,5-dibromopyrazine
Reagents N-BromosuccinimideSodium ethoxide
Solvent DimethylformamideEthanol
Temperature Room TemperatureReflux
Reaction Time 12-16 hours8-12 hours
Typical Yield 85-95%75-85%
Product Purity (by HPLC) >95%>98%

Visualized Experimental Workflow

G cluster_step1 Step 1: Dibromination cluster_step2 Step 2: Ethoxylation A Charge reactor with 2-aminopyrazine and DMF B Add NBS portion-wise at room temperature A->B C Stir for 12-16 hours B->C D Monitor reaction by TLC/LC-MS C->D E Quench with ice-water D->E F Filter and wash the precipitate E->F G Work-up with ethyl acetate and brine F->G H Dry and concentrate to obtain 2-amino-3,5-dibromopyrazine G->H I Prepare sodium ethoxide solution in ethanol H->I Intermediate Product J Add 2-amino-3,5-dibromopyrazine I->J K Heat to reflux for 8-12 hours J->K L Monitor reaction by TLC/LC-MS K->L M Cool to room temperature L->M N Precipitate product in ice-water M->N O Filter, wash, and dry the final product N->O

References

Application Notes and Protocols for 2-Amino-5-bromo-3-ethoxypyrazine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Amino-5-bromo-3-ethoxypyrazine in material science, with a focus on its role as a building block for functional organic materials. The protocols outlined below are based on established methodologies for similar compounds and are intended to serve as a starting point for the synthesis and characterization of novel materials.

Introduction to this compound

This compound is a substituted pyrazine derivative with a unique combination of functional groups that make it an attractive candidate for the development of advanced materials. The pyrazine ring is inherently electron-deficient, and the presence of an electron-donating amino group and an electron-donating ethoxy group, along with an electron-withdrawing bromine atom, creates a molecule with tunable electronic properties. This push-pull electronic structure is a key feature in the design of materials for organic electronics.

The bromine atom serves as a versatile handle for further chemical modifications, particularly through cross-coupling reactions, allowing for the synthesis of a wide range of derivatives and polymers. The amino and ethoxy groups influence the solubility, morphology, and electronic energy levels of the resulting materials.

Potential Applications in Material Science

The unique structural and electronic features of this compound suggest its utility in several areas of material science:

  • Organic Light-Emitting Diodes (OLEDs): As a building block for hole-transporting or emissive materials. The amino and ethoxy groups can help in tuning the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels to facilitate efficient charge injection and transport.

  • Conductive Polymers: The amino and bromo functionalities allow for polymerization through electrochemical or chemical methods to form conjugated polymers. These polymers may exhibit interesting conductive and electrochromic properties.

  • Organic Photovoltaics (OPVs): As a component in the synthesis of donor or acceptor materials for the active layer of solar cells. The tunable electronic properties are crucial for optimizing the open-circuit voltage and short-circuit current.

  • Sensors: The pyrazine nitrogen atoms can act as binding sites for metal ions or other analytes, making its derivatives potential candidates for chemosensors.

Physicochemical and Electronic Properties (Predicted)

While experimental data for this compound is limited, the following properties can be predicted based on the analysis of structurally similar compounds, such as 2-Amino-5-bromo-3-methoxypyrazine. The electronic properties are crucial for understanding the material's performance in electronic devices.

PropertyPredicted Value/RangeSignificance in Material Science Applications
Molecular Formula C₆H₈BrN₃OBasic identifying information.
Molecular Weight 218.05 g/mol Important for stoichiometric calculations in synthesis.
Appearance Off-white to yellow solidBasic physical characteristic.
UV-Vis Absorption (λmax) 280 - 320 nm (in solution)Indicates the energy of electronic transitions. Important for understanding light absorption properties in OPVs and photodetectors.
Fluorescence Emission (λem) 350 - 450 nm (in solution)Characterizes the emissive properties of the material, which is critical for OLED applications.
HOMO Energy Level -5.0 to -5.5 eVDetermines the ease of hole injection and transport. A higher HOMO level is generally desirable for hole-transporting materials.
LUMO Energy Level -2.5 to -3.0 eVDetermines the ease of electron injection and transport. A lower LUMO level is generally desirable for electron-transporting materials.
Electrochemical Band Gap 2.0 - 2.5 eVThe energy difference between HOMO and LUMO, which dictates the material's color and is a key parameter in OPVs and OLEDs.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its subsequent polymerization. These are generalized procedures and may require optimization.

Synthesis of this compound (Illustrative)

This synthesis is a multi-step process that can be adapted from known procedures for similar pyrazine derivatives.

Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials: 2-Aminopyrazine Step1 Step 1: Bromination (e.g., NBS in DMF) Start->Step1 Intermediate1 2-Amino-5-bromopyrazine Step1->Intermediate1 Step2 Step 2: Nitration (e.g., HNO3/H2SO4) Intermediate1->Step2 Intermediate2 2-Amino-5-bromo-3-nitropyrazine Step2->Intermediate2 Step3 Step 3: Reduction (e.g., SnCl2/HCl) Intermediate2->Step3 Intermediate3 2,3-Diamino-5-bromopyrazine Step3->Intermediate3 Step4 Step 4: Diazotization & Ethoxylation (e.g., NaNO2/HBF4 then EtOH) Intermediate3->Step4 Product This compound Step4->Product

Caption: Illustrative synthetic pathway for this compound.

Protocol:

  • Bromination of 2-Aminopyrazine:

    • Dissolve 2-aminopyrazine in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Slowly add N-bromosuccinimide (NBS) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-amino-5-bromopyrazine.

  • Nitration of 2-Amino-5-bromopyrazine:

    • Carefully add 2-amino-5-bromopyrazine to a mixture of concentrated nitric acid and sulfuric acid at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) until a precipitate forms.

    • Filter the solid, wash with water, and dry to yield 2-amino-5-bromo-3-nitropyrazine.

  • Reduction of the Nitro Group:

    • Suspend 2-amino-5-bromo-3-nitropyrazine in ethanol or hydrochloric acid.

    • Add a reducing agent such as tin(II) chloride (SnCl₂) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction, neutralize with a base, and extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain 2,3-diamino-5-bromopyrazine.

  • Diazotization and Ethoxylation:

    • Dissolve 2,3-diamino-5-bromopyrazine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise.

    • Stir for 1 hour at 0 °C to form the diazonium salt.

    • Add ethanol (EtOH) to the reaction mixture and heat gently to promote the substitution of the diazonium group with an ethoxy group.

    • Neutralize the reaction and extract the final product, this compound.

    • Purify by column chromatography.

Electropolymerization of this compound

Electropolymerization is a powerful technique to create thin, uniform polymer films directly on an electrode surface.

Workflow for Electropolymerization:

Electropolymerization_Workflow Start Monomer Solution: This compound in Electrolyte Solution Step1 Electrochemical Cell Setup: Working Electrode (e.g., ITO) Counter Electrode (e.g., Pt wire) Reference Electrode (e.g., Ag/AgCl) Start->Step1 Step2 Cyclic Voltammetry (CV) or Potentiostatic Polymerization Step1->Step2 Product Poly(this compound) Film on Working Electrode Step2->Product

Caption: General workflow for the electropolymerization process.

Protocol:

  • Preparation of the Electrolyte Solution:

    • Dissolve the monomer (this compound) in a suitable organic solvent (e.g., acetonitrile or dichloromethane) to a concentration of 1-10 mM.

    • Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or lithium perchlorate (LiClO₄), to a concentration of 0.1 M.

  • Electrochemical Setup:

    • Use a three-electrode electrochemical cell.

    • The working electrode can be indium tin oxide (ITO) coated glass, glassy carbon, or platinum.

    • A platinum wire or foil can be used as the counter electrode.

    • A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) can be used as the reference electrode.

  • Polymerization:

    • Immerse the electrodes in the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Cyclic Voltammetry (CV) Method: Cycle the potential between a suitable range (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) for a number of cycles. The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

    • Potentiostatic Method: Apply a constant potential at which the monomer oxidizes (determined from an initial CV scan) for a specific duration.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of inert gas or in a vacuum oven.

Characterization of Materials

The synthesized monomer and polymer should be thoroughly characterized to understand their properties.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Structural confirmation of the synthesized monomer.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups in the monomer and confirmation of polymerization.
UV-Visible (UV-Vis) Spectroscopy Determines the absorption properties and optical band gap of the monomer and polymer.
Photoluminescence (PL) Spectroscopy Investigates the emissive properties, including emission wavelength and quantum yield.
Cyclic Voltammetry (CV) Determines the oxidation and reduction potentials, HOMO/LUMO energy levels, and electrochemical band gap. Also used to monitor electropolymerization.
Scanning Electron Microscopy (SEM) Visualizes the surface morphology and thickness of the polymer film.

Signaling Pathways and Logical Relationships

The performance of materials derived from this compound in electronic devices is governed by the interplay of its molecular structure and electronic properties.

Property_Relationship cluster_0 Molecular Structure cluster_1 Electronic Properties cluster_2 Device Performance Pyrazine Pyrazine Ring (Electron Acceptor) LUMO LUMO Energy Level Pyrazine->LUMO Lowers Amino Amino Group (Electron Donor) HOMO HOMO Energy Level Amino->HOMO Raises Ethoxy Ethoxy Group (Electron Donor) Ethoxy->HOMO Raises Bromo Bromo Group (Polymerization Site) ChargeTransport Charge Transport Mobility Bromo->ChargeTransport Influences Packing ChargeInjection Charge Injection Efficiency HOMO->ChargeInjection Determines Hole Injection HOMO->ChargeTransport LUMO->ChargeInjection Determines Electron Injection LUMO->ChargeTransport BandGap Band Gap LightEmission Light Emission/Absorption BandGap->LightEmission Determines Color

Caption: Relationship between molecular structure, electronic properties, and device performance.

This diagram illustrates how the different functional groups on the this compound molecule influence its electronic properties (HOMO, LUMO, and band gap), which in turn dictate its performance in applications like OLEDs and OPVs. The donor groups (amino, ethoxy) tend to raise the HOMO level, while the acceptor pyrazine core lowers the LUMO level. The bromine atom provides a site for creating extended polymeric structures, which impacts charge transport through molecular packing. These electronic parameters are critical for efficient charge injection and the color of light emission or absorption in a device.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Amino-5-bromo-3-ethoxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic approach involves a two-step process. First, 2-aminopyrazine is brominated to form 2-amino-3,5-dibromopyrazine. This intermediate then undergoes a nucleophilic aromatic substitution reaction with sodium ethoxide to selectively replace the bromine atom at the 3-position with an ethoxy group.

Q2: What are the critical parameters to control during the bromination of 2-aminopyrazine?

A2: Temperature and the molar ratio of the brominating agent are crucial. The reaction is typically exothermic, and uncontrolled temperatures can lead to the formation of undesired poly-brominated byproducts. Careful, portion-wise addition of the brominating agent and maintaining a low temperature are essential for achieving high selectivity and yield.

Q3: What challenges might be encountered during the ethoxylation step?

A3: The primary challenges include incomplete reaction, side reactions due to the strong basicity of sodium ethoxide, and difficulties in product purification. Ensuring anhydrous conditions is critical, as sodium ethoxide reacts readily with water, which would reduce its efficacy and potentially lead to the formation of hydroxy-pyrazines.

Q4: How can the progress of the reaction be monitored?

A4: Thin-Layer Chromatography (TLC) is a standard and effective method to monitor the progress of both the bromination and ethoxylation steps. By comparing the spots of the starting material, intermediate, and product, one can determine the reaction's completion.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or cyclohexane. If significant impurities are present, column chromatography using silica gel may be necessary.

Troubleshooting Guides

Issue 1: Low Yield in Bromination Step
Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction using TLC until the starting 2-aminopyrazine is consumed.- Ensure the brominating agent is of high purity and activity.
Formation of Byproducts - Maintain a low reaction temperature (0-5 °C) during the addition of the brominating agent.- Use a precise stoichiometry of the brominating agent to avoid over-bromination.
Product Loss During Workup - Carefully neutralize the reaction mixture to the optimal pH for product precipitation.- Ensure thorough extraction with an appropriate organic solvent.
Issue 2: Low Yield in Ethoxylation Step
Potential CauseRecommended Solution
Inactive Sodium Ethoxide - Use freshly prepared or commercially available sodium ethoxide stored under anhydrous conditions.- Ensure the reaction solvent (ethanol) is absolute (anhydrous).
Incomplete Reaction - Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC.- Use a slight excess of sodium ethoxide to drive the reaction to completion.
Side Reactions - Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the starting materials and product.
Issue 3: Presence of Impurities in the Final Product
Potential CauseRecommended Solution
Unreacted 2-amino-3,5-dibromopyrazine - Optimize the ethoxylation reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.- Purify the final product using column chromatography.
Formation of 2-Amino-3-hydroxy-5-bromopyrazine - Ensure strictly anhydrous conditions throughout the ethoxylation reaction.
Di-ethoxylated Product - While less likely due to the deactivating effect of the first ethoxy group, control the stoichiometry of sodium ethoxide carefully.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol is adapted from analogous bromination procedures of aminopyrazines.

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Buchner funnel

Procedure:

  • In a three-necked flask, dissolve 2-aminopyrazine (1 equivalent) in DMF.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve NBS (2.1 equivalents) in DMF.

  • Add the NBS solution dropwise to the cooled 2-aminopyrazine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid using a Buchner funnel, wash with cold water, and dry under vacuum to obtain 2-amino-3,5-dibromopyrazine.

Protocol 2: Synthesis of this compound

This protocol is based on the synthesis of the analogous methoxy compound.[1]

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Sodium metal

  • Absolute Ethanol

  • Methanol (for washing)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add 2-amino-3,5-dibromopyrazine (1 equivalent).

  • Heat the mixture to reflux and maintain for 8-10 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to quench the excess sodium ethoxide and precipitate the crude product.

  • Filter the crystalline product, wash with a small amount of cold methanol, and then with water.

  • Dry the product under vacuum to yield this compound.

Data Presentation

Table 1: Bromination of 2-Aminopyrazine - Reaction Parameters and Yield
EntryBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1NBSDMF0-53>90Analogous Reactions
2BromineAcetic Acid20-252~85Analogous Reactions

Note: Yields are approximate and can vary based on specific experimental conditions.

Table 2: Ethoxylation of 2-Amino-3,5-dibromopyrazine - Reaction Parameters and Yield
EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1Sodium EthoxideEthanolReflux9~75-80Inferred from[1]
2Potassium EthoxideEthanolReflux9--

Note: The yield for the ethoxylation is an estimate based on the reported yield for the methoxy analog.[1] Actual yields may vary.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_bromination Step 1: Bromination cluster_ethoxylation Step 2: Ethoxylation 2-Aminopyrazine 2-Aminopyrazine Bromination Bromination 2-Aminopyrazine->Bromination NBS, DMF, 0-5 °C 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine Bromination->2-Amino-3,5-dibromopyrazine Ethoxylation Ethoxylation 2-Amino-3,5-dibromopyrazine->Ethoxylation Sodium Ethoxide, Ethanol, Reflux This compound This compound Ethoxylation->this compound

Caption: Overall synthetic workflow for this compound.

TroubleshootingYield Troubleshooting Low Yield Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Verify_Stoichiometry Verify Reagent Stoichiometry Low_Yield->Verify_Stoichiometry Anhydrous_Conditions Ensure Anhydrous Conditions (Ethoxylation) Low_Yield->Anhydrous_Conditions Monitor_TLC Monitor Reaction by TLC Low_Yield->Monitor_TLC

Caption: Logical troubleshooting steps for addressing low reaction yield.

References

Technical Support Center: Purification of 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Amino-5-bromo-3-ethoxypyrazine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective purification techniques for this compound and structurally similar compounds are column chromatography and recrystallization. Column chromatography is highly effective for separating the desired compound from impurities with different polarities, while recrystallization is useful for removing smaller amounts of impurities from a solid crude product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can include unreacted starting materials, di-brominated by-products (such as 2-amino-3,5-dibromo-3-ethoxypyrazine), and other isomers formed during synthesis. The formation of such by-products is often influenced by reaction conditions like temperature and stoichiometry.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the purification process.[1] It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the recrystallized product. A well-chosen solvent system for TLC can also guide the selection of the mobile phase for column chromatography.

Q4: What safety precautions should be taken when handling this compound?

A4: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] Direct contact with the skin and eyes should be avoided. The compound should be handled in a well-ventilated area or a fume hood, and stored in a tightly sealed container in a cool, dry place.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete elution of the product from the column.- Product loss during solvent evaporation.- Adsorption of the polar amino group onto the silica gel.- Ensure the chosen mobile phase is polar enough to elute the compound (Rf of 0.2-0.3 is ideal).[3]- Use a gradient elution, gradually increasing the polarity.- Use a rotary evaporator under controlled temperature and pressure.- Consider adding a small percentage of a basic modifier like triethylamine to the eluent to reduce tailing and improve recovery.[4]
Poor Separation - Inappropriate solvent system (mobile phase).- Column overloading.- Improperly packed column (channeling or cracks).- Optimize the mobile phase using TLC to achieve good separation between the product and impurities.- Use a smaller amount of crude material relative to the amount of silica gel.- Ensure the silica gel is packed uniformly without any air bubbles.[3]
Product Elutes with Impurities - Co-elution of impurities with similar polarity.- Use a shallower solvent gradient during elution.- Try a different solvent system with different selectivity.- If impurities are less polar, wash the column with a non-polar solvent first to remove them before eluting the product.
Streaking or Tailing on TLC/Column - The compound is highly polar and interacts strongly with the acidic silica gel.- The sample is overloaded on the TLC plate or column.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the mobile phase to neutralize active sites on the silica gel.[4]- Ensure the sample is sufficiently diluted before spotting on the TLC plate and not too concentrated when loaded onto the column.[4]
Recrystallization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Product Does Not Dissolve - The chosen solvent is not suitable (too non-polar).- Select a more polar solvent or a solvent mixture. For similar amino-bromo-heterocyclic compounds, solvents like ethanol or ethyl methyl ketone have been reported to be effective.[4]- Use a minimal amount of a "good" solvent (in which the compound is highly soluble) and then add a "bad" solvent (in which the compound is less soluble) until turbidity is observed, then heat to redissolve and cool slowly.[4]
Oiling Out Instead of Crystallization - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Ensure a slow cooling rate. Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Use a lower boiling point solvent or a solvent mixture.- Perform a preliminary purification by column chromatography to remove a significant portion of the impurities.
Low Recovery of Crystals - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals are too fine and pass through the filter paper.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to maximize crystal formation.[4]- Use a finer porosity filter paper or a Büchner funnel with a proper seal.
Crystals are Colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] Be aware that charcoal can also adsorb some of the desired product.

Quantitative Data Summary

The following table summarizes purification data for compounds structurally similar to this compound. This data can serve as a starting point for optimizing the purification of the target compound.

Compound Purification Method Solvent System / Conditions Yield Purity Reference
2-Amino-3-methoxy-5-bromo-pyrazineRecrystallizationCyclohexane-Pure (m.p. 85°C)[5]
2-Amino-5-bromo-pyridine derivativeRecrystallization85% Alcohol73.7%98.5%[6]
2-(2-amino-5-bromo-benzoyl) pyridineRecrystallizationEthanol95%-[7]
2-amino-3-bromo-6-chloropyrazineRecrystallizationPetroleum ether/Ethyl acetate95%>99% (by GC-MS)[8]
2-Amino-5-bromo-4-methylpyridineColumn ChromatographyPetroleum ether/Ethyl acetate->98%[3]

Experimental Protocols

Disclaimer: The following protocols are adapted from methodologies used for structurally similar compounds and may require optimization for this compound.

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[3]

  • Solvents: Petroleum ether (or Hexanes), Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3).[3]

    • Visualize the spots under a UV lamp.

    • The optimal mobile phase should provide a good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.3.[3]

  • Column Packing:

    • Secure the column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm).[3]

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[3]

    • Allow the silica to settle and drain the excess solvent, ensuring the top of the silica bed does not run dry.

    • Add another thin layer of sand on top of the silica bed.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[3]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If a gradient elution is needed, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, cyclohexane, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves.[4] Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis for Solvent System Selection crude_product->tlc_analysis Small Sample column_chrom Column Chromatography crude_product->column_chrom Load Crude Material recrystallization Recrystallization crude_product->recrystallization Dissolve in Hot Solvent tlc_analysis->column_chrom Optimized Eluent fraction_analysis Fraction Analysis by TLC column_chrom->fraction_analysis crystal_filtration Crystal Filtration & Drying recrystallization->crystal_filtration Cool to Crystallize solvent_evap Solvent Evaporation fraction_analysis->solvent_evap Combine Pure Fractions pure_product Pure Product solvent_evap->pure_product crystal_filtration->pure_product troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered q_yield Low Yield? start->q_yield q_sep Poor Separation? start->q_sep q_dissolve Doesn't Dissolve? start->q_dissolve q_oil Oiling Out? start->q_oil a_yield1 Check Eluent Polarity q_yield->a_yield1 Yes a_yield2 Add Basic Modifier q_yield->a_yield2 Yes a_sep1 Optimize Eluent via TLC q_sep->a_sep1 Yes a_sep2 Repack Column q_sep->a_sep2 Yes a_dissolve Try More Polar Solvent q_dissolve->a_dissolve Yes a_oil1 Cool Slowly / Seed q_oil->a_oil1 Yes a_oil2 Use Solvent Mixture q_oil->a_oil2 Yes

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-3-ethoxypyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is resulting in a low yield of the desired this compound. What are the common causes?

Low yields can stem from several factors. Here are the most common issues and their solutions:

  • Suboptimal Reaction Conditions: The bromination of activated rings like aminopyrazines is sensitive to temperature, reaction time, and the choice of brominating agent. Overly harsh conditions can lead to product degradation or the formation of multiple byproducts.[1]

    • Solution: Systematically optimize reaction parameters. Start with milder conditions (e.g., lower temperature) and gradually increase if the reaction is incomplete. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Impure Starting Materials: The purity of the starting material, 2-Amino-3-ethoxypyrazine, is critical. Impurities can react with the brominating agent, leading to unwanted side reactions and consuming your reagents.[2]

    • Solution: Ensure the starting material is pure before beginning the reaction. If necessary, purify it by recrystallization or column chromatography.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.

    • Solution: Try extending the reaction time or slightly increasing the temperature.[1] Ensure stoichiometric amounts of reagents are correct; for bromination, a slight excess (1.05-1.2 equivalents) of the brominating agent is common.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

The formation of byproducts is a common issue. Based on the reactivity of the aminopyrazine scaffold, several byproducts can be anticipated. The most common is the result of over-bromination.

  • Primary Byproduct: The most likely byproduct is 2-Amino-3,5-dibromopyrazine . This occurs when the pyrazine ring undergoes a second bromination. The amino group strongly activates the ring, making it susceptible to multiple halogenations.[3][4]

  • Other Potential Byproducts:

    • Unreacted Starting Material: 2-Amino-3-ethoxypyrazine.

    • Isomeric Monobromo Products: While bromination is expected at the 5-position due to the directing effects of the amino and ethoxy groups, small amounts of other isomers could form.[5]

    • Hydrolyzed Product: If water is present in the reaction, the ethoxy group could be hydrolyzed to a hydroxyl group, forming 2-Amino-5-bromo-3-hydroxypyrazine.

Question 3: How can I effectively purify the crude product to isolate pure this compound?

A multi-step purification strategy is often necessary.

  • Work-up/Extraction: First, quench the reaction and use a liquid-liquid extraction (LLE) to separate the organic product from the aqueous phase. Solvents like ethyl acetate or dichloromethane are commonly used.[1]

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts like the dibrominated species and unreacted starting material.[1] A silica gel column with a gradient eluent system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, provides good separation.[1]

  • Recrystallization: If the final product is a solid, recrystallization can be an excellent final step to achieve high purity.[2] Choosing the right solvent is key: the product should be highly soluble at high temperatures and poorly soluble at low temperatures.[2]

Byproduct Summary

The following table summarizes the common byproducts, their likely causes, and suggested purification strategies.

Byproduct NamePotential CauseIdentification (vs. Product)Suggested Purification Method
2-Amino-3,5-dibromopyrazine Over-bromination (excess brominating agent, prolonged reaction time, high temperature)Higher molecular weight (MS), typically less polar (lower Rf on TLC)Column Chromatography (elutes before the product in normal phase)
2-Amino-3-ethoxypyrazine Incomplete reactionLower molecular weight (MS), may have a different polarityColumn Chromatography
2-Amino-5-bromo-3-hydroxypyrazine Presence of water during reaction or work-upLower molecular weight (MS, loss of ethyl group), more polar (higher Rf on TLC)Column Chromatography (elutes after the product in normal phase)

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound via electrophilic bromination. Note: This protocol is a template and should be optimized for your specific laboratory conditions.

Objective: To synthesize this compound from 2-Amino-3-ethoxypyrazine.

Materials:

  • 2-Amino-3-ethoxypyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • TLC plates, silica gel, and eluent (e.g., 7:3 Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-3-ethoxypyrazine (1.0 eq) in the chosen solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.1 eq) to the stirred solution in portions over 15-20 minutes. Keep the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction's progress by TLC. The product spot should appear, and the starting material spot should diminish.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate) three times.[1]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to separate the desired product from byproducts.[1]

  • Analysis: Characterize the pure fractions using NMR, MS, and measure the melting point to confirm the structure and purity.

Visualizations

The following diagrams illustrate the synthesis pathway, byproduct formation, and a general troubleshooting workflow.

Synthesis_Pathway cluster_conditions SM 2-Amino-3-ethoxypyrazine Product This compound SM->Product Bromination Reagent N-Bromosuccinimide (NBS) Solvent DCM, 0°C to RT

Caption: Synthesis of this compound.

Byproduct_Formation SM 2-Amino-3-ethoxypyrazine Intermediate Desired Product (this compound) SM->Intermediate + NBS (1.1 eq) (Desired Path) Byproduct Over-bromination Product (2-Amino-3,5-dibromopyrazine) Intermediate->Byproduct + Excess NBS (Side Reaction)

Caption: Formation of the primary byproduct via over-bromination.

Troubleshooting_Workflow cluster_purification Purification Strategy Start Crude Product Analysis (TLC, LC-MS) Pure Purity > 95%? Start->Pure End Final Product Pure->End Yes Impure Identify Impurities Pure->Impure No ColChrom Column Chromatography Impure->ColChrom Separate by Polarity Recryst Recrystallization ColChrom->Recryst For Solids Recryst->Start Re-analyze

References

Technical Support Center: 2-Amino-5-bromo-3-ethoxypyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-5-bromo-3-ethoxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common and synthetically valuable reactions involving this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions leverage the reactive C-Br bond to introduce a wide variety of substituents.

Q2: Why is my cross-coupling reaction with this compound failing or giving low yields?

A2: Low yields or reaction failure can stem from several factors. The pyrazine nitrogen atoms can coordinate to and inhibit the palladium catalyst.[1] Other common issues include suboptimal choice of catalyst, ligand, or base, the presence of oxygen or water in the reaction, and running the reaction at an inappropriate temperature. It is crucial to use bulky, electron-rich phosphine ligands and to thoroughly degas the reaction mixture.

Q3: What are the typical side products I might observe in my reactions?

A3: Common side reactions include protodebromination (replacement of the bromine atom with hydrogen), homocoupling of the boronic acid (in Suzuki reactions), and formation of palladium black (inactive catalyst).[1] Over-bromination during the synthesis of the starting material can also lead to dibrominated impurities that may complicate subsequent reactions.[2]

Q4: Do I need to protect the amino group on the pyrazine ring during coupling reactions?

A4: Generally, for Suzuki-Miyaura and Buchwald-Hartwig reactions, the amino group on the 2-position of the pyrazine ring does not require protection. Modern catalyst systems with bulky phosphine ligands are typically tolerant of the free amine. However, if significant side reactions or catalyst inhibition are observed, protection (e.g., as an acetamide) could be considered.

Q5: What solvents are recommended for reactions with this compound?

A5: The choice of solvent is critical and depends on the specific reaction. For Suzuki-Miyaura couplings, solvent systems like 1,4-dioxane/water or toluene/water are common.[3] For Buchwald-Hartwig aminations, anhydrous solvents such as toluene or THF are typically used.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

This troubleshooting guide follows a logical progression from catalyst system to reaction conditions.

Start Low/No Product (Suzuki Coupling) Catalyst Evaluate Catalyst System Start->Catalyst Is catalyst active? Base Assess Base Choice & Quality Catalyst->Base Is base optimal? Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Precatalyst Switch to a G3/G4 Precatalyst Catalyst->Precatalyst Loading Increase Catalyst Loading (2-5 mol%) Catalyst->Loading Conditions Check Reaction Conditions Base->Conditions Are conditions inert & optimal? BaseType Screen Bases (K3PO4, Cs2CO3, K2CO3) Base->BaseType BaseQuality Use Fresh, Finely Powdered, Anhydrous Base Base->BaseQuality Substrate Verify Substrate Quality Conditions->Substrate Are reagents of high quality? Degas Ensure Rigorous Degassing (Ar/N2 sparging, Freeze-Pump-Thaw) Conditions->Degas Temp Optimize Temperature (80-110 °C) Conditions->Temp Solvent Use Anhydrous/Degassed Solvents Conditions->Solvent BoronicAcid Check Boronic Acid/Ester Stability (Consider MIDA esters) Substrate->BoronicAcid Purity Confirm Purity of This compound Substrate->Purity

Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Significant Side Product Formation

Side Product ObservedPotential Cause(s)Suggested Solution(s)
Protodebromination Product 1. Presence of water or other proton sources. 2. High reaction temperature. 3. Certain ligands may promote this pathway.1. Use anhydrous solvents and reagents. 2. Lower the reaction temperature and extend the reaction time. 3. Screen different phosphine ligands.
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction. 2. Incomplete reduction of Pd(II) precatalyst or oxidation of Pd(0).1. Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. 2. Use a Pd(0) source directly or ensure conditions favor complete precatalyst reduction.
Dehalogenation Product 1. Hydride sources in the reaction (e.g., certain solvents or bases). 2. Extended reaction times at high temperatures.1. Choose a solvent less prone to acting as a hydride source. 2. Optimize reaction time to minimize exposure to harsh conditions after product formation.

Quantitative Data

The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally analogous compounds. This data can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [3]

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9585
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9582
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9588
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9578

Table 2: Buchwald-Hartwig Amination Conditions for Bromo-Heterocycles

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Expected YieldReference
ArylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene110Good to Excellent[4]
Secondary AminePd(OAc)₂ / dpppNaOtBuToluene80-100Good[4]
Primary AmineBrettPhos PrecatalystLiHMDSToluene100Moderate to Good[5]

Experimental Protocols

Disclaimer: These protocols are adapted from procedures for structurally similar compounds and may require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound (1.0 eq), Arylboronic acid (1.2 eq), and Base (e.g., K3PO4, 2.5 eq) to a dry Schlenk flask. B Evacuate and backfill flask with Inert Gas (Ar or N2) three times. A->B C Add Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) and degassed solvent (e.g., Dioxane/H2O 4:1). B->C D Heat mixture to 85-95 °C with vigorous stirring. C->D E Monitor progress by TLC or LC-MS (typically 12-18 hours). D->E F Cool to room temperature. Dilute with Ethyl Acetate and filter through Celite. E->F G Wash organic layer with water and brine. F->G H Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. G->H I Purify crude product by flash column chromatography. H->I

General experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[3]

  • Reaction: Stir the reaction mixture vigorously at 85-95 °C.[3]

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Detailed Steps:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the amine coupling partner (1.2 eq), the base (e.g., Cs₂CO₃, 1.5 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).[4]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[4]

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[4]

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and subsequent reactions of 2-Amino-5-bromo-3-ethoxypyrazine.

I. Synthesis of this compound: A Proposed Route and Troubleshooting

Proposed Synthetic Pathway:

Synthetic_Pathway A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Step 1: Dibromination C This compound B->C Step 2: Selective Ethoxylation Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Inappropriate Catalyst System? Start->Catalyst Base Ineffective Base? Start->Base Side_Reactions Side Reactions Occurring? Start->Side_Reactions Conditions Suboptimal Conditions? Start->Conditions Catalyst_Sol Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or a pre-formed palladacycle. Catalyst->Catalyst_Sol Base_Sol Screen bases (K3PO4, Cs2CO3 are often effective). Ensure base is finely ground and anhydrous. Base->Base_Sol Side_Reactions_Sol Degas solvent thoroughly to prevent boronic acid homocoupling. Use potassium trifluoroborate salts to prevent protodeboronation. Side_Reactions->Side_Reactions_Sol Conditions_Sol Optimize temperature (80-120 °C) and solvent (e.g., 1,4-dioxane/water, toluene/water). Conditions->Conditions_Sol FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 2-Aminopyrazine Derivative Inhibitor->FGFR JAK_STAT_Pathway cluster_0 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Nucleus Nucleus Inhibitor Aminopyrazine Derivative Inhibitor->JAK

Technical Support Center: 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is generalized from data on structurally similar compounds, such as 2-Amino-5-bromo-3-methoxypyrazine and other brominated heterocyclic compounds. Specific stability data for 2-Amino-5-bromo-3-ethoxypyrazine is limited. Researchers should always perform their own stability assessments for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures are typically between 0-8°C.[2][3] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

Q2: Is this compound sensitive to light, air, or moisture?

A2: While specific data is unavailable for the ethoxy derivative, related compounds are known to be sensitive to air and heat. It is best practice to handle this compound in a controlled environment, minimizing exposure to atmospheric moisture and oxygen. Light sensitivity should also be considered a possibility, and storage in an amber vial or a dark location is recommended.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color (e.g., from a white or light yellow powder to a darker shade) or a change in physical state, such as clumping of the powder due to moisture absorption. For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of impurity peaks.

Q4: What are the potential incompatible materials to avoid when working with this compound?

A4: Strong oxidizing agents are generally incompatible with amino-substituted heterocyclic compounds.[4] Contact with strong acids and bases should also be avoided, as they can catalyze decomposition.

Troubleshooting Guide

Issue 1: I am seeing unexpected peaks in my HPLC analysis after dissolving the compound.

  • Question: What could be causing the appearance of new peaks in my chromatogram?

  • Answer: This could be due to several factors:

    • Solvent-Induced Degradation: The solvent used for your analysis might be reacting with the compound. Consider using a less reactive or aprotic solvent.

    • Contamination: Your solvent or glassware may be contaminated. Ensure you are using high-purity solvents and clean equipment.

    • Inherent Instability: The compound may be degrading upon dissolution. Try preparing the solution immediately before analysis and keeping it at a low temperature.

Issue 2: My reaction yield is lower than expected when using this compound.

  • Question: Why might my reaction be underperforming?

  • Answer: If you suspect the starting material is the issue, consider the following:

    • Purity of the Compound: The purity of your this compound may have decreased over time. It is advisable to re-analyze the purity of the compound using a suitable technique like HPLC or NMR before use.

    • Storage Conditions: Improper storage can lead to degradation. Ensure the compound has been stored according to the recommendations (cool, dry, inert atmosphere).

    • Reaction Conditions: The reaction conditions (e.g., high temperature, presence of incompatible reagents) might be causing the degradation of your starting material.

Data Summary

Table 1: Recommended Storage and Handling of this compound (Inferred from Related Compounds)

ParameterRecommendationSource(s)
Storage Temperature 0-8°C[2][3]
Atmosphere Store under inert gas (e.g., Argon, Nitrogen)
Container Tightly sealed, light-resistant (e.g., amber vial)[1]
Handling In a well-ventilated area, avoid dust formation[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start with 95% A and 5% B.

      • Ramp to 5% A and 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis:

    • Run a blank (solvent only) to identify any system peaks.

    • Inject the sample and integrate the peak areas.

    • Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

G Troubleshooting Workflow for Stability Issues cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution A Unexpected Experimental Results (e.g., low yield, side products) B Verify Purity of This compound (e.g., via HPLC) A->B C Review Storage Conditions (Temp, Atmosphere, Light Exposure) A->C D Purity Acceptable? B->D E Storage Conditions Correct? C->E F Purify Compound or Use New Batch D->F No H Investigate Other Experimental Parameters (e.g., reaction conditions) D->H Yes E->D Yes G Store Compound Correctly and Re-evaluate E->G No

Caption: Troubleshooting workflow for investigating stability issues.

G Hypothetical Degradation Pathway cluster_0 Starting Material cluster_1 Potential Stress Factors cluster_2 Hypothetical Degradation Products A This compound B Hydrolysis (Moisture) A->B C Oxidation (Air) A->C D Debromination (Light/Heat) A->D E 2-Amino-5-bromo-3-hydroxypyrazine B->E F Oxidized Byproducts C->F G 2-Amino-3-ethoxypyrazine D->G

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: 2-Amino-5-bromo-3-ethoxypyrazine Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during chemical reactions involving 2-Amino-5-bromo-3-ethoxypyrazine, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A: The main challenges stem from the electron-rich nature of the pyrazine ring, which is further activated by the amino and ethoxy groups. This can lead to catalyst inhibition or deactivation, as the nitrogen atoms on the pyrazine ring and the amino group can coordinate to the palladium catalyst.[1][2] Additionally, the molecule may be susceptible to side reactions such as hydrodehalogenation (protodebromination).[1][3]

Q2: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes?

A: Low yields in Suzuki-Miyaura coupling reactions with this substrate can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen lone pairs on the pyrazine ring and the amino group can coordinate with the palladium catalyst, reducing its activity.

  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-rich heteroaromatic bromide. More specialized ligands are often required.[4]

  • Side Reactions: Protodebromination, where the bromine atom is replaced by a hydrogen, is a common side reaction.[3] Homocoupling of the boronic acid can also occur.

  • Poor Reagent Quality: Boronic acids can degrade over time. Ensure all reagents and solvents are pure and anhydrous.

Q3: I am observing a significant amount of a debrominated byproduct in my reaction. How can this be minimized?

A: The formation of the debrominated product (hydrodehalogenation or protodebromination) is a known side reaction in palladium-catalyzed cross-couplings of heteroaryl halides.[1][3] To minimize this:

  • Use a robust catalyst system: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over hydrodehalogenation.

  • Ensure strictly anhydrous conditions: Traces of water can serve as a proton source for the debromination. Use freshly dried solvents and reagents.

  • Optimize the base: A weaker base may sometimes reduce the rate of hydrodehalogenation.

  • Lower the reaction temperature: While this may slow down the desired reaction, it can disproportionately reduce the rate of the side reaction.

Q4: What are the recommended storage and handling procedures for this compound?

A: this compound should be handled in a well-ventilated area, preferably in a fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low or No Conversion Catalyst inhibition by the substrate's amino group or pyrazine nitrogens.Use a pre-catalyst or a higher catalyst loading (2-5 mol%). Employ bulky, electron-rich ligands like SPhos or XPhos.[4]
Inactive catalyst system for an electron-rich heteroaryl bromide.Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Consider using a pre-formed palladacycle.[4]
Low reaction temperature.Gradually increase the reaction temperature, typically in the range of 80-110 °C.[7]
Significant Protodebromination Presence of a proton source (e.g., water).Use anhydrous solvents and reagents. Thoroughly dry all glassware.
Inappropriate base.Try a weaker base such as K₂CO₃ or Cs₂CO₃.[8]
Non-optimal ligand.Screen different phosphine ligands, as some may be more prone to promoting this side reaction.
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).
Suboptimal catalyst or reaction conditions.Ensure the use of a Pd(0) source or that the Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.
Buchwald-Hartwig Amination
Problem Possible Cause Suggested Solution
Low or No Conversion Catalyst deactivation.Increase catalyst and ligand loading. Use a pre-catalyst to ensure the formation of the active catalytic species.[9][10]
Unsuitable ligand for the specific amine.The choice of ligand is highly dependent on the amine coupling partner. Screen a variety of bulky, electron-rich phosphine ligands.[11]
Base is not strong enough or is sterically hindered.Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is fresh and of high purity.[10]
Side Reactions (e.g., Hydrodehalogenation) Suboptimal reaction conditions.Lowering the reaction temperature may help. Ensure the reaction is run under a strictly inert atmosphere.
Inappropriate solvent.Screen anhydrous, non-protic solvents such as toluene, dioxane, or THF.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[12]

  • Reaction: Heat the mixture with vigorous stirring to 85-95 °C.[12] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for each specific amine coupling partner.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Reagent Addition: Add this compound (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene).[9] Finally, add the amine coupling partner (1.1-1.3 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[7] Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[9]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Substrate (5-bromo-2-methylpyridin-3-amine)
CatalystLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80
Data adapted from a highly analogous substrate and should be used as a guideline for expected performance.[13]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of an Analogous Substrate (2-Amino-5-bromo-4-methylpyridine)
Amine TypePalladium SourceLigandBaseSolventTemperature (°C)
Primary ArylaminePd₂(dba)₃XantphosCs₂CO₃Toluene110
Secondary ArylaminePd₂(dba)₃RuPhosNaOtBuToluene100
Primary AlkylaminePd₂(dba)₃XPhosK₃PO₄Dioxane100
Secondary AlkylaminePd(OAc)₂BrettPhosLHMDSToluene80
These conditions are based on established methodologies for similar bromopyridine substrates and serve as a starting point for optimization.[9]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Cross-Coupling Reactions start Reaction Failure (Low Yield / No Product) check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK side_reactions Analyze for Side Products (e.g., Debromination) check_conditions->side_reactions Conditions Correct optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) side_reactions->optimize_catalyst Side Products Observed side_reactions->optimize_catalyst No Side Products optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent success Successful Reaction optimize_solvent->success

Caption: A logical workflow for troubleshooting unsuccessful cross-coupling reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Lu2099Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Lu2099Pd(II)(Ar)(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Lu2099Pd(II)(Ar)(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'B(OR)u2082 reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Lu2099Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Lu2099Pd(II)(Ar)(Br) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination pd_complex2 Lu2099Pd(II)(Ar)(NRu2082) amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NRu2082 reductive_elimination->product reactants Ar-Br + HNRu2082 reactants->oxidative_addition base Base base->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Side reaction pathways for 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-3-ethoxypyrazine. The information is designed to help identify and resolve common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

While specific data for this compound is limited, analogous bromo-amino-heterocyclic compounds suggest that researchers should be aware of potential side reactions such as protodebromination (loss of the bromine atom) and over-bromination (introduction of a second bromine atom).[1][2] The ethoxy group may also be susceptible to hydrolysis under certain acidic or basic conditions.

Q2: How can I minimize the formation of the protodebrominated impurity?

Protodebromination, the replacement of the bromine atom with a hydrogen atom, can be a significant side reaction, particularly in palladium-catalyzed cross-coupling reactions.[1] To minimize this, ensure that all solvents and reagents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Traces of water or other proton sources can facilitate this undesired reaction.

Q3: During the synthesis of this compound, I am observing a di-brominated impurity. What could be the cause?

The formation of a di-brominated species is likely due to over-bromination of the pyrazine ring.[2] This can occur if the reaction conditions are too harsh or if there is a localized high concentration of the brominating agent. To mitigate this, consider a slow, dropwise addition of the brominating agent and maintain careful temperature control.

Q4: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is giving a low yield. What are the key parameters to optimize?

Low yields in cross-coupling reactions involving substrates of this type can often be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands are often more effective.[1]

  • Base Selection: The strength and type of base used can significantly impact the reaction outcome. Experiment with different bases such as potassium carbonate, cesium carbonate, or potassium phosphate.[1]

  • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to degradation of the starting material or the product. It is advisable to run the reaction at the lowest effective temperature.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Thoroughly degassing the solvent and reaction mixture is crucial for catalyst longevity and activity.[1]

Troubleshooting Guides

Issue 1: Presence of a Major Impurity with a Mass Corresponding to the Loss of Bromine
Potential Cause Troubleshooting Steps
Protodebromination - Ensure all solvents are rigorously dried and degassed. - Use anhydrous reagents. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. - Consider using a milder base.
Issue 2: Formation of a Di-brominated Byproduct
Potential Cause Troubleshooting Steps
Over-bromination during synthesis - Add the brominating agent slowly and in a controlled manner. - Maintain a consistent and, if necessary, lower reaction temperature. - Use the correct stoichiometry of the brominating agent.
Issue 3: Low or No Conversion in a Cross-Coupling Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is not old or oxidized. - Thoroughly degas the reaction mixture to prevent catalyst deactivation by oxygen.[1] - Handle phosphine ligands under an inert atmosphere as they can be air-sensitive.
Inappropriate Reaction Conditions - Screen different combinations of catalysts, ligands, and bases. - Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration. - Ensure the solvent is appropriate for the chosen reaction conditions.

Summary of Potential Side Products

Side Product Potential Origin Characterization Notes
2-Amino-3-ethoxypyrazineProtodebrominationMass spectrum will show a peak corresponding to the loss of Br (79/81 m/z units).
2-Amino-X,5-dibromo-3-ethoxypyrazineOver-brominationMass spectrum will show a peak corresponding to the addition of Br (79/81 m/z units).
2-Amino-5-bromo-3-hydroxypyrazineHydrolysis of the ethoxy groupMay be observed under strong acidic or basic conditions, particularly with heating.

Experimental Protocols

General Protocol for a Sonogashira Cross-Coupling Reaction to Minimize Side Reactions

This protocol is a general guideline adapted from procedures for similar substrates and should be optimized for specific reaction partners.[3]

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), and a suitable ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent) and a degassed solvent (e.g., DMF or toluene).

  • Base and Coupling Partner: Add a degassed base (e.g., triethylamine, 2.0 equivalents) followed by the dropwise addition of the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 70-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter through a pad of celite to remove the catalyst. The filtrate can then be subjected to an appropriate aqueous work-up.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Visualizations

Side_Reaction_Pathways Potential Side Reaction Pathways main This compound protodebromination 2-Amino-3-ethoxypyrazine main->protodebromination H+ source (e.g., H2O) overbromination 2-Amino-X,5-dibromo-3-ethoxypyrazine main->overbromination Excess Brominating Agent

Caption: Potential side reaction pathways for this compound.

Experimental_Workflow General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Catalyst, Ligand, and Substrate to Flask inert 2. Establish Inert Atmosphere (Ar/N2) setup->inert reagents 3. Add Degassed Solvent, Base, and Coupling Partner inert->reagents react 4. Heat and Stir reagents->react monitor 5. Monitor by TLC/LC-MS react->monitor filter 6. Cool and Filter monitor->filter extract 7. Aqueous Work-up filter->extract purify 8. Column Chromatography extract->purify

Caption: General experimental workflow for cross-coupling reactions.

References

How to increase the purity of 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 2-Amino-5-bromo-3-ethoxypyrazine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants in similar brominated aminopyrazine compounds include unreacted starting materials, di-brominated byproducts, and other process-related impurities.[1] The synthesis of related compounds like 2-amino-3,5-dibromopyrazine often involves the potential for multiple bromination sites, leading to such impurities.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary and most effective methods for purifying this compound and structurally similar compounds are column chromatography and recrystallization. Column chromatography is highly effective for separating the target compound from closely related impurities, often achieving purities of over 98%.[1] Recrystallization is a simpler technique that can yield high purity, provided a suitable solvent is identified.

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity and identifying impurities.[2] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential.[2]

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause Troubleshooting Steps
Poor Separation of Compound and Impurities Incorrect solvent system (eluent) polarity.1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. 2. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate.[1] 3. Adjust the solvent ratio to achieve a good separation of spots on the TLC plate.
Compound Elutes Too Quickly or Too Slowly Eluent polarity is too high or too low.1. If the compound elutes too quickly (high Rf on TLC), decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether). 2. If the compound elutes too slowly (low Rf on TLC), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Cracks or Channels in the Silica Gel Column Improper packing of the column.1. Ensure the silica gel is packed as a uniform slurry to avoid air bubbles.[1] 2. Gently tap the column during packing to ensure an even bed. 3. Do not let the top of the silica bed run dry during the loading or elution process.[1]
Recrystallization Troubleshooting
Issue Possible Cause Troubleshooting Steps
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, or the solution is not saturated.1. Try a less polar solvent or a solvent mixture. For related compounds, solvents like cyclohexane and ethanol have been used.[3][4] 2. Concentrate the solution by evaporating some of the solvent. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily Precipitate Forms Instead of Crystals The compound is "oiling out," which can happen if the solution is cooled too quickly or if the compound's melting point is below the boiling point of the solvent.1. Allow the solution to cool more slowly to room temperature, followed by further cooling in an ice bath. 2. Add a small amount of a solvent in which the compound is less soluble (an anti-solvent).
Low Recovery of Purified Product The compound has significant solubility in the cold solvent, or too much solvent was used.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is adapted from a method for a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine.[1]

1. Preparation of the Silica Gel Column:

  • Secure a chromatography column in a vertical position.
  • Add a small plug of cotton or glass wool to the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).
  • Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.
  • Drain the excess solvent, ensuring the silica bed does not run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
  • Add a small amount of silica gel to this solution.
  • Evaporate the solvent to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
  • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin elution with a low-polarity mobile phase determined by prior TLC analysis (e.g., 95:5 petroleum ether/ethyl acetate).
  • Gradually increase the polarity of the eluent as needed to elute the desired compound.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Isolation of the Purified Compound:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvents used for similar compounds include ethanol, cyclohexane, and mixtures like petroleum ether/ethyl acetate.[3][4][5]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization purity_check TLC / HPLC / GC-MS column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product (>98%) purity_check->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product method Choose Purification Method start->method column Column Chromatography method->column Complex Mixture recrystal Recrystallization method->recrystal Simpler Purification poor_sep Poor Separation? column->poor_sep no_crystals No Crystals Form? recrystal->no_crystals optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes pure Pure Product poor_sep->pure No change_solvent Change Solvent / Concentrate no_crystals->change_solvent Yes no_crystals->pure No optimize_solvent->column repack_column Repack Column induce_xtal Induce Crystallization change_solvent->induce_xtal induce_xtal->recrystal

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 2-Amino-5-bromo-3-ethoxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is typically achieved through a multi-step process. A common approach involves the initial bromination of an aminopyrazine precursor, followed by a nucleophilic substitution reaction to introduce the ethoxy group. For the amination step, if starting from a di-halo-pyrazine, a palladium-catalyzed Buchwald-Hartwig amination is a widely used and effective method.[1]

Q2: How can I achieve selective mono-amination of a di-halo-pyrazine precursor?

A2: Achieving selective mono-amination over di-amination in a di-halo-pyrazine system is a significant challenge. Key strategies to favor mono-substitution include:

  • Careful control of stoichiometry: Using a slight excess of the di-halo-pyrazine relative to the ammonia source can limit the second amination.

  • Lower reaction temperatures: Running the reaction at lower temperatures can help to control reactivity and improve selectivity.

  • Choice of catalyst and ligand: Bulky phosphine ligands in palladium catalysis can sterically hinder the second amination, thus favoring the mono-aminated product.

  • Use of an ammonia surrogate: Reagents like benzophenone imine can be used, followed by hydrolysis to yield the primary amine.[1]

Q3: What are the key parameters to consider for a successful Buchwald-Hartwig amination in this synthesis?

A3: The success of a Buchwald-Hartwig amination for this synthesis is dependent on several critical factors:

  • Catalyst System: The choice of the palladium precursor and the phosphine ligand is paramount. Bulky, electron-rich ligands are often more effective for heteroaryl halides.

  • Base Selection: The base is crucial for the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, deoxygenated solvents are essential as palladium(0) catalysts are sensitive to oxygen. Toluene, dioxane, and THF are commonly used.

  • Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products.

Q4: What are the common side products in the synthesis of this compound?

A4: Potential side products can arise from several sources:

  • Di-amination: If starting from a di-halo-pyrazine, the formation of the di-amino-ethoxypyrazine is a common side product.

  • Hydrodehalogenation: The removal of the bromine atom to yield 2-Amino-3-ethoxypyrazine can occur as a side reaction.

  • Formation of isomers: Depending on the starting material and reaction conditions, the formation of other positional isomers is possible.

  • Decomposition: At elevated temperatures, the starting materials or the product may decompose, leading to a range of impurities.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Inappropriate ligand or base- Poor quality of reagents or solvent- Insufficient reaction temperature or time- Use a fresh batch of palladium catalyst and ensure proper storage under an inert atmosphere.- Screen a variety of phosphine ligands and bases to find the optimal combination.- Use anhydrous and deoxygenated solvents. Ensure the purity of starting materials.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.
Formation of Significant Side Products - Reaction temperature is too high- Incorrect stoichiometry- Unselective catalyst system- Lower the reaction temperature to improve selectivity.- Carefully control the molar ratios of the reactants, especially the ammonia source.- Experiment with different palladium/ligand systems to enhance selectivity for the desired product.
Incomplete Reaction - Insufficient catalyst loading- Short reaction time- Catalyst deactivation- Increase the catalyst loading in small increments.- Extend the reaction time and continue to monitor for the consumption of the starting material.- Ensure strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
Difficulty in Product Isolation/Purification - Presence of closely related impurities- Product instability- Employ column chromatography with a carefully selected eluent system for purification.- Consider recrystallization as an alternative or additional purification step.- Handle the purified product under an inert atmosphere if it is suspected to be unstable.

Experimental Protocols

Note: The following protocols are based on analogous syntheses and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-methoxypyrazine (Analogous Procedure)

This procedure is adapted from a patented synthesis of a closely related compound and can serve as a starting point for the synthesis of the ethoxy analog by substituting sodium ethoxide for sodium methylate.

Step 1: Bromination of 2-Aminopyrazine

A polar solvent is used with an alkali or alkaline earth metal salt of a weak acid at a temperature between -5 and +30 °C for the bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine.[2]

Step 2: Selective Alkoxylation

7 g of 2-amino-3,5-dibromo-pyrazine are boiled for 9 hours in a methanolic solution of sodium methylate (prepared from 0.65 g of sodium and 18.5 ml of methanol). Upon cooling, the crystalline product is filtered and washed with methanol and water to yield 5.4 g of 2-amino-3-methoxy-5-bromopyrazine.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general procedure that can be adapted for the amination of a suitable di-halo-ethoxypyrazine precursor.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the di-halo-ethoxypyrazine (1.0 equivalent) and the anhydrous, degassed solvent (e.g., toluene).

  • Ammonia Source: Introduce the ammonia source. This can be a solution of ammonia in an organic solvent, or an ammonia surrogate such as benzophenone imine (1.1-1.2 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters for analogous Buchwald-Hartwig aminations. These should be used as a starting point for optimization.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012Optimize
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane11024Optimize
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10018Optimize
PdCl₂(dppf) (5)-NaOtBuTHF8024Optimize

Table 2: Base and Solvent Optimization

Catalyst SystemBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBu (1.5)Toluene10012Optimize
Pd₂(dba)₃ / XPhosLHMDS (1.5)THF8024Optimize
Pd₂(dba)₃ / XPhosCs₂CO₃ (2.0)Dioxane11018Optimize
Pd₂(dba)₃ / XPhosK₃PO₄ (2.0)Toluene10024Optimize

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (e.g., 2-Amino-3,5-dibromopyrazine) reaction Selective Ethoxylation (NaOEt, Ethanol, Reflux) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: A potential workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield start Low or No Product Yield check_catalyst Check Catalyst Activity (Fresh Catalyst, Inert Atmosphere) start->check_catalyst screen_ligands Screen Ligands and Bases check_catalyst->screen_ligands No Improvement success Improved Yield check_catalyst->success Improvement optimize_temp Optimize Reaction Temperature screen_ligands->optimize_temp No Improvement screen_ligands->success Improvement check_reagents Verify Reagent and Solvent Quality (Anhydrous, Degassed) optimize_temp->check_reagents No Improvement optimize_temp->success Improvement check_reagents->success Improvement

Caption: A decision-making diagram for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to 2-Amino-5-bromo-3-ethoxypyrazine and Other Pyrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This guide provides a comparative analysis of 2-Amino-5-bromo-3-ethoxypyrazine against other key pyrazine derivatives, offering insights into their potential biological performance based on structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.

While specific experimental data for this compound is not extensively available in the public domain, its structural features—a 2-amino group, a 5-bromo substituent, and a 3-ethoxy group—allow for a predictive comparison with well-characterized pyrazine analogs. The 2-amino group is a common feature in many bioactive pyrazines, often crucial for interacting with biological targets. The 5-bromo position serves as a valuable synthetic handle for further chemical modifications, while the substituent at the 3-position can significantly influence the compound's potency and selectivity.

Performance Comparison of Pyrazine Derivatives

The biological activity of pyrazine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the observed activities of several pyrazine derivatives structurally related to this compound, providing a basis for predicting its potential therapeutic applications.

DerivativeKey Structural FeaturesObserved Biological ActivityReference
2-Amino-5-bromo-3-methoxypyrazine 3-methoxy groupIntermediate in pharmaceutical synthesis.
2-Amino-5-bromo-3-ethynylpyrazine 3-ethynyl groupIntermediate for anti-cancer and antimicrobial agents.[2][2]
2-Amino-5-bromo-3-chloropyrazine 3-chloro groupIntermediate in pharmaceutical synthesis.N/A
Various 2,5-disubstituted pyrazines Varied substituents at C2 and C5Anticancer, anti-inflammatory, antimicrobial.[3][3]

Based on the structure-activity relationships of related compounds, this compound is hypothesized to be a valuable intermediate for the synthesis of novel therapeutic agents. The ethoxy group at the 3-position may influence its pharmacokinetic properties, potentially enhancing cell permeability and metabolic stability compared to its methoxy analog.

Experimental Protocols

To facilitate the investigation of this compound and other novel pyrazine derivatives, detailed methodologies for key biological assays are provided below.

In Vitro Kinase Inhibition Assay

This assay is crucial for identifying compounds that can modulate the activity of protein kinases, a common target in cancer therapy.

Protocol:

  • Compound Preparation: Dissolve test compounds in Dimethyl Sulfoxide (DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable peptide substrate, and assay buffer.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (known kinase inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Start the kinase reaction by adding Adenosine Triphosphate (ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. This can be done using various methods, such as quantifying the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay Biological Assays cluster_analysis Data Analysis synthesis Synthesis of This compound dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution dilution Serial Dilutions dissolution->dilution kinase_assay Kinase Inhibition Assay dilution->kinase_assay Test Compound antimicrobial_assay Antimicrobial Susceptibility Test dilution->antimicrobial_assay Test Compound ic50 IC50 Determination kinase_assay->ic50 mic MIC Determination antimicrobial_assay->mic

Caption: General experimental workflow for the biological evaluation of pyrazine derivatives.

kinase_inhibition_pathway cluster_binding Competitive Inhibition ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds to Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Substrate->Phosphorylated_Substrate Leads to Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Blocks Active Site

Caption: Hypothesized mechanism of competitive kinase inhibition by a pyrazine derivative.

Conclusion

While direct experimental evidence for the biological activity of this compound is pending, its structural similarity to other bioactive pyrazine derivatives suggests its potential as a valuable scaffold in drug discovery. The ethoxy group at the 3-position presents an interesting modification that warrants further investigation. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate the biological performance of this and other novel pyrazine compounds. Further synthesis and screening of a library of 2-amino-5-bromo-3-alkoxypyrazines could provide significant insights into the structure-activity relationships of this promising class of heterocyclic compounds.

References

Comparative Analysis of 2-Aminopyrazine Analogs as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-aminopyrazine analogs, a class of compounds investigated for their potential as kinase inhibitors. While direct structure-activity relationship (SAR) studies on 2-Amino-5-bromo-3-ethoxypyrazine analogs are not extensively available in peer-reviewed literature, this document presents a detailed comparison of a closely related series of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors to serve as a representative model. The data and protocols herein are compiled to guide researchers in the evaluation and development of novel kinase inhibitors based on the pyrazine scaffold.

Introduction to 2-Aminopyrazine Analogs and Aurora Kinases

The 2-aminopyrazine core is a recognized scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[2] Their overexpression is implicated in the progression of numerous cancers, making them attractive targets for cancer therapy.[2] Small molecule inhibitors of Aurora kinases, including those with a pyrazine-based structure, are actively being explored in preclinical and clinical studies.[1][3]

Quantitative Comparison of Biological Activity

The following table summarizes the structure-activity relationship for a series of imidazo[1,2-a]pyrazine analogs as inhibitors of Aurora A and Aurora B kinases. The data highlights how substitutions on the pyrazine core influence their inhibitory potency, presented as IC50 values (the concentration of the inhibitor required to reduce the enzyme's activity by 50%).

Compound IDR1 GroupR2 GroupAurora A IC50 (nM)Aurora B IC50 (nM)
1 HH250250
12k HCH(OH)CH2N(CH3)20.02 (Kd)0.03 (Kd)
13 HCH2CH(OH)CH2N(CH3)235 (cell-based)-
14 H(pyrrolidin-2-yl)methanol149 (cell-based)-

Note: Data presented is for a representative series of imidazo[1,2-a]pyrazine analogs. Kd (dissociation constant) is reported for compound 12k, which is a measure of binding affinity. Cell-based IC50 values reflect the inhibition of Aurora B-mediated phosphorylation of Histone H3.[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of biological data. Below are representative protocols for assays commonly used to evaluate Aurora kinase inhibitors.

Protocol 1: In Vitro Aurora Kinase Activity Assay (Luminescence-based)

This assay is designed to measure the direct inhibitory effect of compounds on purified Aurora kinase enzymes by quantifying the amount of ADP produced during the kinase reaction.[4][5]

Objective: To determine the IC50 value of test compounds against Aurora A or Aurora B kinase.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: To the wells of a white assay plate, add 2.5 µL of the diluted test compound or DMSO for controls.

  • Enzyme Addition: Add 5 µL of diluted Aurora kinase in Kinase Assay Buffer to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in Kinase Assay Buffer. Initiate the reaction by adding 2.5 µL of this mixture to all wells. The final ATP concentration should be near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Aurora B Inhibition Assay (Western Blot)

This assay measures the inhibition of Aurora B activity within a cellular context by detecting the phosphorylation status of a downstream substrate, Histone H3.[4]

Objective: To determine the cellular potency of test compounds in inhibiting Aurora B kinase.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for phospho-Histone H3 and normalize to the total Histone H3 loading control. Determine the IC50 value by plotting the normalized band intensity against the compound concentration.

Visualizing Molecular Interactions and Pathways

Diagrams are essential for illustrating the complex biological processes and experimental designs involved in drug discovery.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b_assay In Vitro Kinase Assay b_ic50 Determine IC50 b_assay->b_ic50 Quantify ADP production c_treat Treat Cancer Cells c_lysis Cell Lysis & Protein Quantification c_treat->c_lysis c_wb Western Blot for p-Histone H3 c_lysis->c_wb c_ic50 Determine Cellular IC50 c_wb->c_ic50 start 2-Aminopyrazine Analogs start->b_assay start->c_treat

Experimental workflow for evaluating Aurora kinase inhibitors.

aurora_pathway cluster_mitosis Mitosis aurora_a Aurora A spindle Spindle Assembly aurora_a->spindle aurora_b Aurora B cytokinesis Cytokinesis aurora_b->cytokinesis cell_cycle_arrest Cell Cycle Arrest spindle->cell_cycle_arrest Disruption endoreduplication Endoreduplication / Polyploidy cytokinesis->endoreduplication Failure inhibitor 2-Aminopyrazine Analog inhibitor->aurora_a Inhibition inhibitor->aurora_b Inhibition apoptosis Apoptosis cell_cycle_arrest->apoptosis endoreduplication->apoptosis

Simplified signaling pathway of Aurora kinase inhibition.

References

Comparative analysis of 2-Amino-5-bromo-3-ethoxypyrazine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Methodologies for 2-Amino-5-bromo-3-ethoxypyrazine

Two primary retrosynthetic strategies are considered: the late-stage bromination of a 2-amino-3-ethoxypyrazine intermediate (Method A) and the nucleophilic substitution of a di-halogenated precursor with an ethoxide (Method B).

Comparative Data of Proposed Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic routes. The data for yield and reaction conditions are extrapolated from analogous reactions reported in the literature for similar substrates.

ParameterMethod A: Late-Stage BrominationMethod B: Nucleophilic Ethoxylation
Starting Material 2-Amino-3-chloropyrazine2-Aminopyrazine
Key Intermediates 2-Amino-3-ethoxypyrazine2-Amino-3,5-dibromopyrazine
Key Reagents Sodium Ethoxide, N-Bromosuccinimide (NBS)Bromine, Sodium Ethoxide
Typical Solvent(s) Ethanol, Acetonitrile or DichloromethaneAcetic Acid, Ethanol
Reaction Temperature Room temperature to refluxRoom temperature to reflux
Reported Yield (Analogous Reactions) Ethoxylation: Moderate to high; Bromination: ~80-90%Dibromination: ~50-60%; Ethoxylation: Good
Advantages Potentially higher overall yield due to efficient final bromination step. Milder bromination conditions with NBS.Readily available starting material. Selective substitution at the 3-position is documented for the methoxy analog.
Disadvantages Availability and cost of 2-amino-3-chloropyrazine. Potential for side reactions during ethoxylation.Use of elemental bromine which is highly corrosive and toxic. Potential for formation of di-ethoxy by-product.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in each proposed synthesis method, based on documented procedures for analogous compounds.

Method A: Late-Stage Bromination

Step 1: Synthesis of 2-Amino-3-ethoxypyrazine

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, is added 2-amino-3-chloropyrazine.

  • The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-amino-3-ethoxypyrazine, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • 2-Amino-3-ethoxypyrazine is dissolved in a suitable solvent such as acetonitrile or dichloromethane.

  • N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) is added portion-wise to the solution at room temperature.[1]

  • The reaction is stirred at room temperature for a few hours, with the progress monitored by TLC or LC-MS.[1]

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the final product.

Method B: Nucleophilic Ethoxylation

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • 2-Aminopyrazine is dissolved in glacial acetic acid.

  • A solution of bromine in glacial acetic acid is added dropwise to the pyrazine solution at room temperature.

  • The mixture is stirred for several hours, during which a precipitate may form.

  • The reaction mixture is then poured into ice water and neutralized with a base (e.g., sodium hydroxide solution).

  • The resulting solid is collected by filtration, washed with water, and dried to give 2-amino-3,5-dibromopyrazine.[2]

Step 2: Synthesis of this compound

  • 2-Amino-3,5-dibromopyrazine is added to a solution of sodium ethoxide in anhydrous ethanol.[2]

  • The reaction mixture is heated at reflux for several hours, with the reaction progress monitored by TLC or LC-MS.[2]

  • After cooling to room temperature, the solvent is evaporated.

  • The residue is taken up in water and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic methods.

Synthesis_Methods cluster_A Method A: Late-Stage Bromination cluster_B Method B: Nucleophilic Ethoxylation A_start 2-Amino-3-chloropyrazine A_int 2-Amino-3-ethoxypyrazine A_start->A_int Sodium Ethoxide, Ethanol, Reflux A_end This compound A_int->A_end NBS, Acetonitrile, RT B_start 2-Aminopyrazine B_int 2-Amino-3,5-dibromopyrazine B_start->B_int Br2, Acetic Acid, RT B_end This compound B_int->B_end Sodium Ethoxide, Ethanol, Reflux

References

A Comparative Guide to the Structural Validation of 2-Amino-5-bromo-3-ethoxypyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2-Amino-5-bromo-3-ethoxypyrazine, a potentially novel heterocyclic compound. Due to the limited availability of experimental data for this specific molecule, this guide will focus on its close structural analog, 2-Amino-5-bromo-3-methoxypyrazine , and compare its expected analytical data with the experimentally determined data of a related, well-characterized compound, 2-Amino-5-bromo-3-methylpyridine . This comparative approach serves as a practical blueprint for researchers working on the synthesis and characterization of new chemical entities.

Structural and Spectroscopic Data Comparison

The unequivocal determination of a molecule's structure is paramount in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Below is a comparative summary of the key physical and spectroscopic parameters for 2-Amino-5-bromo-3-methoxypyrazine and 2-Amino-5-bromo-3-methylpyridine.

Table 1: Comparison of Physical and Spectroscopic Data

Property2-Amino-5-bromo-3-methoxypyrazine2-Amino-5-bromo-3-methylpyridine
Molecular Formula C₅H₆BrN₃OC₆H₇BrN₂
Molecular Weight 204.02 g/mol 187.04 g/mol
Melting Point 135-140 °C88-95 °C
¹H NMR (Predicted) Singlet (aromatic H), Singlet (methoxy H), Broad singlet (amino H)Data available
¹³C NMR (Predicted) Signals for aromatic carbons, methoxy carbonData available
FTIR (Predicted, cm⁻¹) ~3400-3300 (N-H stretch), ~1650-1580 (N-H bend), ~1335-1250 (aromatic C-N stretch), ~1270-1230 (aryl-O stretch)[1][2]Data available
Mass Spec (m/z) Predicted M+ at ~203/205 (bromine isotopes)Data available

Experimental Workflow for Structural Validation

The process of validating the structure of a newly synthesized compound follows a logical progression of analytical techniques. This workflow ensures that the obtained data is reliable and comprehensively supports the proposed structure.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation and Validation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Connectivity ms Mass Spectrometry purification->ms Molecular Weight elemental Elemental Analysis purification->elemental Elemental Composition interpretation Spectral Interpretation ftir->interpretation nmr->interpretation ms->interpretation elemental->interpretation comparison Comparison with Predicted Data/Analogs interpretation->comparison validation Structure Confirmed comparison->validation

Caption: Workflow for the structural validation of a novel compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. The following are representative protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to achieve optimal resolution and lineshape.

    • Acquire the spectrum using a standard pulse program (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

    • A longer acquisition time and a greater number of scans are required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

By following this comparative approach and employing rigorous experimental protocols, researchers can confidently validate the structures of novel compounds like this compound, paving the way for their further investigation in drug discovery and development.

References

Efficacy of 2-Amino-5-bromo-3-ethoxypyrazine in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological efficacy of 2-Amino-5-bromo-3-ethoxypyrazine based on available data for structurally related pyrazine derivatives. Due to a lack of specific experimental data for this compound in publicly available literature, this document leverages findings from studies on analogous compounds to infer its potential anticancer and antimicrobial activities. Detailed experimental protocols for common biological assays are provided to facilitate the design of future studies.

Introduction to Pyrazine Derivatives in Drug Discovery

Pyrazine and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry. The pyrazine ring system is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The introduction of various substituents to the pyrazine core allows for the fine-tuning of their biological and physicochemical properties. The compound of interest, this compound, features an amino group, a bromine atom, and an ethoxy group, which are expected to influence its biological activity. For instance, the amino group can participate in hydrogen bonding, while the bromine atom can be involved in halogen bonding or serve as a site for further chemical modification.

Comparative Efficacy Data (Based on Analogs)

While specific efficacy data for this compound is not available, the following table summarizes the reported biological activities of closely related pyrazine derivatives. This information can serve as a benchmark for predicting the potential efficacy of the target compound.

Compound/Derivative ClassBiological AssayTarget/OrganismEfficacy Metric (e.g., IC50, MIC)Reference
Brominated Coelenteramines (Aminopyrazine Core)Cell Viability AssayProstate Cancer CellsIC50: 24.3 µM[1]
Brominated Coelenteramines (Aminopyrazine Core)Cell Viability AssayBreast Cancer CellsIC50: 21.6 µM[1]
2-Amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivativesAntitumor ScreeningLeukemia (CCRF-CEM, K-562, RPMI-8226, SR), CNS Cancer (SF-539), Breast Cancer (T-47D)log GI50 < -8.00 to -7.64[2]
2-Amino-5-bromo-3-ethynylpyrazineGeneralAnticancer and Antimicrobial AgentsNot specified (noted as a key intermediate)[3]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. MIC: Minimum Inhibitory Concentration.

Experimental Protocols

To facilitate the evaluation of this compound, detailed protocols for two standard biological assays are provided below.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the cell viability against the compound concentration.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • This compound (or other test compounds)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Inoculum of the test microorganism standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard). This is then further diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well containing the serially diluted compound with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the MTT and Broth Microdilution assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of test compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

MTT Assay Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare serial dilutions of test compound in broth C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plates for 18-24 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution Assay Workflow

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently lacking, the available data on structurally similar pyrazine derivatives suggest that it may possess valuable anticancer and antimicrobial properties. The provided experimental protocols and workflows offer a clear framework for researchers to systematically evaluate the biological potential of this and other novel chemical entities. Further investigation is warranted to elucidate the specific activity and mechanism of action of this compound.

References

Benchmarking 2-Amino-5-bromo-3-ethoxypyrazine Against Known CDK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The inhibitory activity of 2-Amino-5-bromo-3-ethoxypyrazine against Cyclin-Dependent Kinase 2 (CDK2) is hypothesized based on the known activities of structurally similar pyrazine derivatives, which are prominent scaffolds in kinase inhibitor development.[1] Direct experimental data for this compound is not publicly available at the time of this publication. This guide is intended to provide a comparative framework should this compound be investigated as a potential CDK2 inhibitor.

Introduction

Pyrazine-based compounds have emerged as a significant class of small molecules in pharmaceutical research, with many derivatives exhibiting potent inhibitory activity against various protein kinases.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Cyclin-dependent kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, and its aberrant activity is frequently implicated in tumorigenesis. Consequently, the development of novel CDK2 inhibitors is an active area of cancer drug discovery.

Given the prevalence of the 2-aminopyrazine scaffold in known kinase inhibitors, it is plausible that this compound may also exhibit inhibitory activity against kinases such as CDK2. This guide provides a benchmark for this hypothetical activity by comparing it against a panel of well-characterized CDK2 inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known CDK inhibitors against CDK2. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget(s)CDK2 IC50 (nM)Notes
This compound CDK2 (Hypothesized)To Be DeterminedHypothesized activity based on structural similarity to other pyrazine-based kinase inhibitors.
Roscovitine (Seliciclib)CDKs700[1][2]A purine analog that acts as a competitive inhibitor of the ATP binding site of CDKs.[3] Also inhibits CDK1, CDK5, CDK7, and CDK9.[3]
Milciclib (PHA-848125)CDK2, TRKA45[4][5][6]A potent, ATP-competitive inhibitor with dual activity against CDK2 and Tropomyosin receptor kinase A (TRKA).[4][5]
Flavopiridol (Alvocidib)CDKs100[7][8]A semi-synthetic flavonoid that inhibits multiple CDKs, including CDK1, CDK4, CDK6, and CDK7.[7][8]
AT7519CDKs44[7]A multi-CDK inhibitor that also potently inhibits CDK1, CDK4, CDK5, and CDK9.[7]
Ribociclib (LEE011)CDK4/6>1000[9]A highly selective inhibitor of CDK4 and CDK6, with significantly lower potency against CDK2.[9]

Experimental Protocols

To ensure accurate and reproducible assessment of the inhibitory potential of this compound against CDK2, a standardized in vitro kinase assay is essential. The following protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][11][12][13]

In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay (ADP-Glo™)

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[11]
  • Enzyme Solution: Recombinant human CDK2/Cyclin A2 is diluted in Kinase Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
  • Substrate Solution: A suitable peptide substrate for CDK2 (e.g., a derivative of Histone H1) is diluted in Kinase Buffer.
  • ATP Solution: ATP is diluted in Kinase Buffer to a final concentration that is at or near the Km of CDK2 for ATP.
  • Test Compound (Inhibitor): this compound and known inhibitors are dissolved in 100% DMSO to create stock solutions. Serial dilutions are then prepared in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells of a 384-well plate.[11]
  • Add 2 µL of the CDK2/Cyclin A2 enzyme solution to each well.[11]
  • Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.[11]
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

3. Signal Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
  • Incubate the plate at room temperature for 40 minutes.[10]
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[10]
  • Incubate the plate at room temperature for 30 minutes.[10]
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK46_Cyclin_D CDK4/6-Cyclin D (Active) Cyclin_D->CDK46_Cyclin_D CDK46 CDK4/6 CDK46->CDK46_Cyclin_D pRb pRb CDK46_Cyclin_D->pRb Phosphorylates pRb_p p-pRb (Inactive) pRb->pRb_p E2F E2F Cyclin_E Cyclin E E2F->Cyclin_E Activates Transcription E2F_pRb E2F-pRb (Inactive) E2F_pRb->pRb E2F_pRb->E2F Releases CDK2_Cyclin_E CDK2-Cyclin E (Active) Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E S_Phase_Genes S-Phase Genes CDK2_Cyclin_E->S_Phase_Genes Activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CDK2 Inhibits

Caption: Hypothetical inhibition of the CDK2 signaling pathway by this compound.

Experimental_Workflow Experimental Workflow for CDK2 Inhibition Assay Start Start Prepare_Reagents 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) Start->Prepare_Reagents Dispense_Inhibitor 2. Dispense Inhibitor/Vehicle into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme 3. Add CDK2/Cyclin A2 Enzyme Solution Dispense_Inhibitor->Add_Enzyme Initiate_Reaction 4. Add Substrate/ATP Mix to start reaction Add_Enzyme->Initiate_Reaction Incubate_Reaction 5. Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction 6. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop 7. Incubate at Room Temperature Stop_Reaction->Incubate_Stop Detect_Signal 8. Add Kinase Detection Reagent (Generate Luminescence) Incubate_Stop->Detect_Signal Incubate_Detect 9. Incubate at Room Temperature Detect_Signal->Incubate_Detect Read_Plate 10. Measure Luminescence with a Plate Reader Incubate_Detect->Read_Plate Analyze_Data 11. Analyze Data (Calculate % Inhibition & IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for determining the IC50 of a test compound against CDK2.

References

Characterization of 2-Amino-5-bromo-3-ethoxypyrazine and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of 2-Amino-5-bromo-3-ethoxypyrazine and its key isomers. Due to the limited availability of direct experimental data for these specific compounds in public literature, this guide combines information from closely related analogs and predictive modeling to offer a comprehensive overview. The data presented herein is illustrative and intended to serve as a reference for researchers synthesizing and characterizing these molecules.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted and known physicochemical properties and spectroscopic data for this compound and its structural isomers. These values are essential for identification, purity assessment, and further research.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted Boiling Point (°C)Predicted LogP
This compoundC₆H₈BrN₃O218.05110-115320-3251.8
2-Amino-3-bromo-5-ethoxypyrazineC₆H₈BrN₃O218.05125-130330-3351.7
2-Amino-5-ethoxy-3-bromopyrazineC₆H₈BrN₃O218.05115-120325-3301.9
3-Amino-5-bromo-2-ethoxypyrazineC₆H₈BrN₃O218.05130-135335-3401.6

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 7.55 (s, 1H, pyrazine-H), 5.10 (br s, 2H, -NH₂), 4.40 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)
2-Amino-3-bromo-5-ethoxypyrazine 7.40 (s, 1H, pyrazine-H), 5.25 (br s, 2H, -NH₂), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
2-Amino-5-ethoxy-3-bromopyrazine 7.60 (s, 1H, pyrazine-H), 5.00 (br s, 2H, -NH₂), 4.45 (q, J = 6.9 Hz, 2H, -OCH₂CH₃), 1.48 (t, J = 6.9 Hz, 3H, -OCH₂CH₃)
3-Amino-5-bromo-2-ethoxypyrazine 7.50 (s, 1H, pyrazine-H), 4.90 (br s, 2H, -NH₂), 4.50 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.50 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 155.2 (C-O), 148.5 (C-NH₂), 135.0 (C-Br), 125.8 (C-H), 65.2 (-OCH₂), 14.5 (-CH₃)
2-Amino-3-bromo-5-ethoxypyrazine 158.0 (C-O), 150.1 (C-NH₂), 120.5 (C-Br), 122.3 (C-H), 64.8 (-OCH₂), 14.3 (-CH₃)
2-Amino-5-ethoxy-3-bromopyrazine 157.5 (C-O), 149.5 (C-NH₂), 118.0 (C-Br), 128.0 (C-H), 65.5 (-OCH₂), 14.6 (-CH₃)
3-Amino-5-bromo-2-ethoxypyrazine 159.5 (C-O), 145.0 (C-NH₂), 133.0 (C-Br), 124.0 (C-H), 66.0 (-OCH₂), 14.8 (-CH₃)

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=N StretchC-O StretchC-Br Stretch
This compound 3450-33003100-30002980-28501620-15801250-1200650-550
All Isomers 3450-33003100-30002980-28501620-15801250-1200650-550

Table 5: Predicted Mass Spectrometry Data (EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 217/219 (M⁺, M⁺+2)190/192, 162/164, 134, 107
All Isomers 217/219 (M⁺, M⁺+2)(Varies based on fragmentation pattern)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols can be adapted for its isomers.

Synthesis of this compound

This synthesis is proposed as a two-step process starting from commercially available 2-amino-3-chloropyrazine.

Step 1: Bromination of 2-Amino-3-chloropyrazine

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-3-chloropyrazine.

Step 2: Ethoxylation of 2-Amino-5-bromo-3-chloropyrazine (Williamson Ether Synthesis) .[1][2][3][4][5]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add 2-amino-5-bromo-3-chloropyrazine (1.0 eq) dissolved in a minimal amount of anhydrous ethanol.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy .[6]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR : Acquire the proton NMR spectrum on a 500 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm.

  • ¹³C NMR : Acquire the carbon-13 NMR spectrum on the same instrument at a frequency of 125 MHz. Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy .[7][8][9][10]

  • Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for the thin film method, dissolve a small amount of the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[7][8]

  • Data Acquisition : Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS) .[11][12][13][14]

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Use Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis : Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation : Determine the molecular weight from the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the M+ peak.[15]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis start 2-Amino-3-chloropyrazine bromination Bromination (NBS, DMF) start->bromination intermediate 2-Amino-5-bromo-3-chloropyrazine bromination->intermediate ethoxylation Ethoxylation (NaOEt, EtOH) intermediate->ethoxylation product This compound ethoxylation->product purification Column Chromatography product->purification nmr NMR (1H, 13C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms analysis Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: A flowchart illustrating the synthesis and characterization process.

Hypothetical Signaling Pathway

Substituted aminopyrazines have been investigated for their potential as kinase inhibitors in drug discovery. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative could act as an inhibitor of a protein kinase, thereby affecting downstream cellular processes.

G Hypothetical Kinase Inhibition Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_inhibition Inhibition cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds protein_kinase Protein Kinase receptor->protein_kinase Activates downstream_protein Downstream Protein protein_kinase->downstream_protein Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_protein->cellular_response Leads to inhibitor 2-Amino-5-bromo-3- ethoxypyrazine Derivative inhibitor->protein_kinase Inhibits

Caption: A diagram of a potential signaling pathway inhibited by the compound.

References

Unveiling the Bioactivity of 2-Amino-5-bromo-3-ethoxypyrazine: A Comparative Analysis with Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the 2-aminopyrazine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides a comparative analysis of the bioactivity of 2-Amino-5-bromo-3-ethoxypyrazine and its structurally similar analogs, with a focus on their inhibitory activity against key oncogenic proteins. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to inform future research and development efforts.

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. The 2-aminopyrazine core has proven to be a versatile template for designing inhibitors that can target the ATP-binding site of these enzymes. Variations in the substituents on the pyrazine ring can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds. This guide specifically delves into the structure-activity relationships (SAR) of substitutions at the 3- and 5-positions of the 2-aminopyrazine ring, providing valuable insights for medicinal chemists.

Comparative Bioactivity of 2-Aminopyrazine Derivatives

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, a comparative analysis with structurally related compounds reveals important trends in their biological activity. The following table summarizes the inhibitory concentrations (IC50) of several 2-aminopyrazine derivatives against SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), a critical node in oncogenic signaling pathways.[1]

Compound IDR1 (Position 3)R2 (Position 5)SHP2 IC50 (μM)[1]
1a -OCH3-Cl>10
1b -OCH3-Br>10
2a -SCH3-Cl0.045
2b -SCH3-Br0.033
3 -S(O)CH3-Cl>10
4 -SO2CH3-Cl>10

Note: The data presented is based on a structure-activity relationship study of aminopyrazines as allosteric SHP2 inhibitors.[1]

The data clearly indicates that the nature of the substituent at the 3-position dramatically impacts the inhibitory potency against SHP2. Compounds with a methoxy group (-OCH3) at this position (compounds 1a and 1b ) exhibit weak activity. In stark contrast, the introduction of a methylthio (-SCH3) group (compounds 2a and 2b ) leads to a significant enhancement in inhibitory potency, with IC50 values in the nanomolar range. This suggests that the sulfur atom may be involved in a key interaction within the allosteric binding site of SHP2. Further oxidation of the sulfur to a sulfinyl (-S(O)CH3) or sulfonyl (-SO2CH3) group (compounds 3 and 4 ) results in a complete loss of activity, highlighting the specific electronic and steric requirements for potent inhibition.

Regarding the 5-position, a comparison between the chloro-substituted (2a ) and bromo-substituted (2b ) analogs reveals that the bromo substituent confers slightly higher potency. This observation is crucial for the prospective evaluation of this compound. Given that an ethoxy group is structurally similar to a methoxy group, it is plausible that this compound might exhibit modest activity, which could potentially be enhanced by replacing the ethoxy group with a thioether moiety.

Experimental Protocols

The following is a detailed methodology for the in vitro SHP2 inhibition assay, as described in the reference literature, which can be adapted for the evaluation of this compound and its analogs.[1]

Enzymatic SHP2 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human SHP2 protein

    • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as the substrate

    • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.

    • Test compounds (dissolved in DMSO)

    • 384-well black plates

  • Assay Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the SHP2 enzyme in the assay buffer for a specified period at room temperature.

    • The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

    • The fluorescence intensity, resulting from the dephosphorylation of DiFMUP by SHP2, is measured at an excitation wavelength of 340 nm and an emission wavelength of 450 nm using a suitable plate reader.

    • The reaction is monitored over time to determine the initial velocity.

  • Data Analysis:

    • The percent inhibition for each concentration of the test compound is calculated relative to a DMSO control.

    • The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation SHP2->Ras dephosphorylates and activates Inhibitor 2-Aminopyrazine Inhibitor Inhibitor->SHP2

Caption: SHP2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Synthesize/Acquire 2-Aminopyrazine Analogs Incubation Incubate Enzyme with Compound Compound->Incubation Enzyme Purify Recombinant SHP2 Enzyme Enzyme->Incubation Reaction Initiate Reaction with Substrate (DiFMUP) Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Experimental Workflow for SHP2 Inhibition Assay.

References

Lack of Publicly Available Data for In Vitro and In Vivo Studies of 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals a significant gap in publicly accessible research on the biological activities of 2-Amino-5-bromo-3-ethoxypyrazine. At present, there are no specific in vitro or in vivo studies available for this compound, precluding a detailed comparative analysis of its performance.

For researchers, scientists, and drug development professionals interested in the biological profile of this molecule, this absence of data means that its mechanism of action, efficacy, pharmacokinetic and pharmacodynamic properties remain uncharacterized in the public domain.

While the broader class of pyrazine derivatives has been a subject of scientific inquiry, with various analogues being investigated for potential therapeutic applications, this specific compound has not been the focus of published research. General information on related compounds, such as 2-Amino-5-bromo-3-ethynylpyrazine and 2-Amino-5-bromo-3-methoxypyrazine, is available but does not provide the experimental data necessary for a direct comparison as requested.

Consequently, it is not possible to fulfill the requirements for a comparison guide, which would include:

  • Quantitative Data Presentation: No experimental data (e.g., IC50, EC50, bioavailability) is available to be summarized in comparative tables.

  • Experimental Protocols: Without published studies, there are no methodologies for key experiments to be detailed.

  • Signaling Pathway Visualization: The molecular targets and signaling pathways modulated by this compound have not been elucidated, making it impossible to create the requested diagrams.

Further research and publication of experimental findings are necessary to enable a thorough evaluation of the in vitro and in vivo properties of this compound. Investigators in the field are encouraged to address this knowledge gap.

Navigating the Structure-Activity Landscape of 2-Amino-5-bromo-3-ethoxypyrazine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

The 2-amino-5-bromo-3-ethoxypyrazine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, with a focus on their potential as inhibitors of Aurora kinases, key regulators of cell division. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of targeted therapies.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

While specific, publicly available SAR data for a comprehensive series of this compound derivatives is limited, we can extrapolate and present a representative analysis based on known SAR trends for similar heterocyclic kinase inhibitors. The following table illustrates a hypothetical, yet plausible, dataset for a series of 2-Amino-5-bromo-3-alkoxypyrazine derivatives, highlighting the impact of substitutions at the 3-position on their inhibitory activity against Aurora A kinase and their anti-proliferative effects on a cancer cell line.

Table 1: Structure-Activity Relationship of 2-Amino-5-bromo-3-alkoxypyrazine Derivatives

Compound IDR Group (at 3-position)Aurora A IC50 (nM)HCT116 Cell Proliferation IC50 (µM)
1a -OCH2CH3 (Ethoxy)1502.5
1b -OCH3 (Methoxy)2505.1
1c -OCH(CH3)2 (Isopropoxy)801.2
1d -OCH2CH2OH (2-Hydroxyethoxy)3007.8
1e -O-benzyl500.8
1f -O-phenyl951.5

Disclaimer: The data presented in this table is a representative example to illustrate structure-activity relationships and is not based on a specific published study for this exact series of compounds.

From this illustrative data, several key SAR trends can be inferred:

  • Alkoxy Chain Length and Branching: A slight increase in inhibitory potency is observed when moving from a methoxy (1b) to an ethoxy (1a) group. More significant enhancement is seen with a branched isopropoxy group (1c), suggesting that increased lipophilicity and steric bulk in this region may be favorable for binding to the kinase active site.

  • Introduction of Polar Groups: The addition of a hydroxyl group to the ethoxy chain (1d) leads to a decrease in activity. This suggests that a polar moiety in this position may be detrimental to binding, possibly due to unfavorable interactions within the ATP-binding pocket.

  • Aromatic Substituents: The introduction of aromatic rings, such as benzyl (1e) and phenyl (1f), appears to significantly enhance potency. This is a common strategy in kinase inhibitor design, as the aromatic ring can engage in additional hydrophobic and π-stacking interactions within the active site.

Comparison with Other Kinase Inhibitor Scaffolds

The 2-aminopyrazine core is a well-established scaffold in kinase inhibitor design. To provide context, the following table compares the representative data for our lead compound (1c) with publicly available data for known Aurora kinase inhibitors based on different heterocyclic cores.

Table 2: Comparison of 2-Amino-5-bromo-3-isopropoxypyrazine with Other Aurora Kinase Inhibitors

CompoundCore ScaffoldAurora A IC50 (nM)Aurora B IC50 (nM)
Compound 1c (Hypothetical) 2-Aminopyrazine80-
Tozasertib (VX-680) Pyrimidine0.618
Danusertib (PHA-739358) Pyrrolopyrazole1379
Alisertib (MLN8237) Pyrimidine1.2-

This comparison highlights that while the 2-aminopyrazine scaffold shows promise, further optimization would be required to achieve the picomolar to low nanomolar potency demonstrated by clinically evaluated Aurora kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological data, detailed experimental protocols are crucial. The following are standard methodologies for the key assays cited.

In Vitro Kinase Inhibition Assay (Aurora A)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Biotinylated peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-Kemptide antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

  • Add 4 µL of recombinant Aurora A kinase diluted in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a mixture of the peptide substrate and ATP in assay buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

  • Add 5 µL of the Europium-labeled anti-phospho-Kemptide antibody.

  • Incubate for 1 hour at room temperature.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes.

  • Wash the plate to remove unbound reagents.

  • Read the time-resolved fluorescence signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Proliferation Assay (HCT116)

This assay measures the effect of a test compound on the growth of cancer cells.

Materials:

  • HCT116 human colorectal carcinoma cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Resazurin-based cell viability reagent (e.g., alamarBlue™)

  • Fluorescence plate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of the resazurin-based reagent to each well.

  • Incubate for 4 hours at 37°C.

  • Measure the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

Visualizing the Mechanism: The Mitotic Signaling Pathway

The inhibitory activity of the this compound derivatives against Aurora kinases directly impacts the mitotic signaling pathway, a fundamental process for cell division. The following diagram illustrates the key stages of mitosis and the critical role of Aurora kinases.

Mitotic_Signaling_Pathway Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase Metaphase Metaphase Prometaphase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A Kinase AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome Alignment Spindle Assembly Checkpoint Inhibitor 2-Amino-5-bromo-3- ethoxypyrazine Derivative Inhibitor->AuroraA Inhibitor->AuroraB

Caption: The role of Aurora kinases in the mitotic cell cycle and the point of intervention for this compound derivatives.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives as potential kinase inhibitors. The provided data, protocols, and pathway diagram serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design of more potent and selective therapeutic agents. Further empirical studies on a diverse series of these compounds are warranted to fully elucidate their therapeutic potential.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical guidance for the proper disposal of 2-Amino-5-bromo-3-ethoxypyrazine. Adherence to these protocols is vital for ensuring personnel safety, maintaining a secure laboratory environment, and complying with environmental regulations. As a halogenated aromatic amine, this compound requires handling as hazardous chemical waste.

Key Safety and Handling Data
PropertyValue (Based on 2-Amino-5-bromo-3-methoxypyrazine)Reference
CAS Number 5900-13-0[1][2]
Molecular Formula C₅H₆BrN₃O[1][2]
Molecular Weight 204.02 g/mol [1][2]
Appearance Solid, powder to crystal[1]
Melting Point 135-140 °C[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[1]
GHS Signal Word Danger[1]
Storage Temperature 2-8°C[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound and any associated contaminated materials. In-lab chemical neutralization is not recommended due to the potential for hazardous reactions. The sole approved method is collection and disposal via a licensed environmental waste management service.

Personal Protective Equipment (PPE)

1.1. Minimum PPE: Before handling the chemical waste, all personnel must be equipped with the following:

  • Nitrile gloves (or other chemical-resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat. 1.2. Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required. 1.3. Work Area: All handling and preparation for disposal should occur within a certified chemical fume hood.[3]

Waste Segregation and Collection

2.1. Designate a Waste Container:

  • Use a dedicated, leak-proof, and clearly labeled container for "Halogenated Organic Solid Waste."[3][4]
  • The container must be constructed of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.[3] 2.2. Labeling: The container must be labeled with:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • Associated hazard symbols (e.g., irritant, harmful). 2.3. Solid Waste Collection:
  • Carefully sweep up any solid this compound with a dedicated brush and dustpan to minimize dust generation.[5]
  • Place the collected chemical, along with any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips), directly into the designated hazardous waste container.[5] 2.4. Empty Container Decontamination:
  • Original containers of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
  • The rinsate is considered hazardous and must be collected in a separate, labeled container for "Halogenated Organic Liquid Waste."[4]

Storage of Hazardous Waste

3.1. Secure Storage: The sealed hazardous waste container must be stored in a designated, well-ventilated, and secure waste accumulation area.[5] 3.2. Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents.[6] 3.3. Secondary Containment: It is best practice to place the waste container within a secondary containment bin to mitigate any potential leaks.[4]

Final Disposal

4.1. Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a licensed and certified environmental waste management company.[5][7] 4.2. Regulatory Compliance: All disposal activities must be conducted in strict accordance with all local, state, and federal regulations.[5][8] Under no circumstances should this chemical be disposed of in the regular trash or poured down the sanitary sewer.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

G A Start: Identify Waste (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is Waste Solid or Liquid? B->C D Collect in 'Halogenated Organic Solid Waste' Container C->D Solid E Collect in 'Halogenated Organic Liquid Waste' Container (Rinsate) C->E Liquid F Securely Seal and Label Container D->F E->F G Store in Designated Secure Waste Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Amino-5-bromo-3-ethoxypyrazine, designed for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) should be worn and inspected before use.[4] A flame-resistant lab coat is also recommended.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is necessary.[4]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[5][6]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]

  • The storage temperature should be maintained between 2-8°C.[2]

  • Ensure the container is tightly sealed when not in use.[1]

2. Weighing and Preparation of Solutions:

  • All weighing and handling of the solid compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure and prevent contamination.[8][9]

  • To reduce dust formation, avoid pouring the powder directly from the bottle.[8] Use a spatula to transfer small amounts.

  • Cover the work surface with absorbent bench paper.[6][8]

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Handle the compound in a well-ventilated laboratory.

  • Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][10]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][10]

4. Accidental Release Measures:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[4]

  • For minor spills, use appropriate absorbent material to clean up the spill, avoiding dust generation.[1] Place the waste in a sealed, labeled container for disposal.

  • For major spills, contact your institution's environmental health and safety department immediately.[1]

Disposal Plan

As this compound is a halogenated organic compound, it requires special disposal procedures.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11][12][13] This is crucial as the disposal methods and costs differ significantly.[13][14]

  • Waste Containers: Use designated, clearly labeled, and leak-proof containers for halogenated waste.[12][15] The container should be kept closed when not in use.[11][15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.[11][15]

  • Disposal Request: Contact your institution's environmental health and safety office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[11]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G A Receiving and Storage B Preparation (Weighing/Dissolving) in Fume Hood A->B C Experimental Use B->C D Decontamination of Glassware and Work Surfaces C->D E Waste Collection (Segregated Halogenated Waste) C->E Solid & Liquid Waste D->E Contaminated Materials F Waste Disposal Request (via EHS) E->F

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.